molecular formula C11H10O3 B1233061 Piperonyl acetone CAS No. 3160-37-0

Piperonyl acetone

Cat. No.: B1233061
CAS No.: 3160-37-0
M. Wt: 190.19 g/mol
InChI Key: XIYPXOFSURQTTJ-NSCUHMNNSA-N
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Description

Piperonylidene acetone (CAS 3160-37-0), also known as piperonyl acetone, is a ketone-based chemical compound with the molecular formula C11H10O3 . It is physically characterized as a clear yellow liquid that is insoluble in water . In industrial research and development, it serves as a versatile intermediate. Its unique structure is valued in the fragrance and flavor industry, where it contributes a musky and floral odor profile, enhancing scent longevity and stability in premium perfumes, cosmetics, and household products . Within pharmaceutical research, this compound acts as a key synthetic intermediate in the development of various active ingredients, including antihistamines such as diphenhydramine hydrochloride . The agrochemical research sector utilizes the compound as a synergist in pesticides and insecticides, where it helps improve the efficacy of pyrethroid-based formulas against pest resistance in major crops . As a ketone, it is reactive with many acids, bases, and reducing agents, liberating heat and flammable gases (e.g., H2) . It is probably combustible, and fires involving this material can be controlled with a dry chemical, carbon dioxide, or Halon extinguisher . This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYPXOFSURQTTJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-37-0
Record name Piperonyl acetone
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Record name Piperonalacetone
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Record name 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-
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Record name 4-(3,4-methylenedioxyphenyl)but-3-en-2-one
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Record name PIPERONYLIDENE ACETONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Piperonyl Acetone: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. All quantitative data is summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for its synthesis are provided, and a workflow diagram for its preparation is visualized using Graphviz.

Chemical Structure and Identification

This compound is a chemical compound characterized by a benzodioxole ring structure linked to a butanone side chain.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-(1,3-benzodioxol-5-yl)butan-2-one[1]
Synonyms Piperonylacetone, 3,4-Methylenedioxybenzyl acetone, Heliotropyl acetone[1]
CAS Number 55418-52-5
Molecular Formula C₁₁H₁₂O₃[1]
SMILES CC(=O)CCC1=CC2=C(C=C1)OCO2[1]
InChIKey TZJLGGWGVLADDN-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 192.21 g/mol [1]
Melting Point 55 °C[1]
Boiling Point 176 °C @ 17 mmHg[1]
Density 1.175 g/cm³ (predicted)
Solubility Insoluble in water; Soluble in oils and ethanol.[1]
Appearance Colourless crystals or white crystalline solid.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from piperonal (heliotropin). The first step involves a condensation reaction with acetone to form an unsaturated intermediate, piperonylidene acetone. This is followed by a catalytic hydrogenation to yield the final product.

Synthesis_Workflow Synthesis of this compound A Piperonal (Heliotropin) C Condensation Reaction (Base-catalyzed) A->C B Acetone B->C D Piperonylidene Acetone (Unsaturated Intermediate) C->D Formation of α,β-unsaturated ketone E Catalytic Hydrogenation (e.g., 5% Pd/C, H₂) D->E F This compound E->F Saturation of double bond

A flowchart illustrating the two-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of Piperonylidene Acetone (4-(1,3-benzodioxol-5-yl)but-3-en-2-one)

This procedure is adapted from a known condensation reaction.

  • Materials:

    • Piperonal

    • Acetone

    • 10% aqueous sodium hydroxide solution

    • Acetic acid

    • Methanol (for recrystallization)

  • Procedure:

    • Dissolve piperonal in acetone in a suitable reaction vessel.

    • With stirring at room temperature, add the 10% aqueous sodium hydroxide solution and water.

    • Continue stirring for approximately 3 hours.

    • Neutralize the reaction mixture by adding acetic acid.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the resulting residue from methanol to yield piperonylidene acetone.

Step 2: Hydrogenation of Piperonylidene Acetone to this compound

This protocol describes the catalytic hydrogenation of the unsaturated intermediate.[2]

  • Materials:

    • Piperonylidene acetone

    • 5% Palladium on carbon (Pd/C) catalyst

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure reactor, combine piperonylidene acetone, 5% Pd/C catalyst, and ethanol.[2]

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 1.5 MPa.[2]

    • Heat the mixture to 120°C with continuous stirring.[2]

    • Maintain these conditions for approximately 3 hours.[2]

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Evaporate the ethanol under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by distillation or recrystallization if necessary.

Analytical Methodologies

The characterization and purity assessment of this compound are commonly performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general procedure for the analysis of this compound would involve:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as acetone or hexane.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

  • GC Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of components. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification by comparison with a reference library.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • Sample Preparation: Dissolve the sample in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include those for the methyl protons of the acetone moiety, the methylene protons of the side chain, the protons of the benzodioxole ring, and the methylene protons of the dioxole group.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift.

Metabolism

The metabolism of this compound has been studied in rabbits. It is known to be metabolized and excreted in the urine primarily as 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This indicates that the primary metabolic pathway involves the reduction of the ketone functional group to a secondary alcohol.

References

Spectroscopic Profile of Piperonylidene Acetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperonylidene Acetone, scientifically known as (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of piperonylidene acetone.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
190Data not available[M]⁺ (Molecular Ion)
Additional fragmentation data not available in search results

Experimental Protocols

The following sections describe the detailed methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of piperonylidene acetone.

Methodology:

  • Sample Preparation: A sample of piperonylidene acetone (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in piperonylidene acetone.

Methodology:

  • Sample Preparation: For a solid sample like piperonylidene acetone, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. The instrument records the interference pattern, which is then mathematically converted into a spectrum showing absorbance or transmittance as a function of wavenumber. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of piperonylidene acetone.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like piperonylidene acetone. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Mass Analysis: The resulting ions (the molecular ion and any fragment ions formed by its decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the molecule's structure.

Workflow Visualization

The following diagram illustrates the logical workflow of spectroscopic analysis for the characterization of a chemical compound like piperonylidene acetone.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Piperonylidene Acetone cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of Piperonylidene Acetone Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of Piperonylidene Acetone NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic characterization of a compound.

The Biological Activity of Heliotropyl Acetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotropyl acetone, also known as piperonyl acetone, is a synthetic compound with the chemical formula C₁₁H₁₂O₃. While extensively utilized in the fragrance and flavor industries for its sweet, fruity, and floral aroma, its broader biological activities are less characterized. This technical guide provides a comprehensive overview of the current scientific understanding of Heliotropyl acetone's biological effects, drawing on available toxicological, metabolic, and mechanistic data. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and potential signaling pathways to serve as a resource for researchers and professionals in drug development and life sciences.

Chemical and Physical Properties

Heliotropyl acetone, systematically named 4-(1,3-benzodioxol-5-yl)butan-2-one, is a crystalline solid at room temperature. A summary of its key properties is provided below.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 55418-52-5
Appearance White to pale yellow crystalline solid
Melting Point 51-54 °C
Boiling Point 288.5 °C (predicted)
Solubility Soluble in ethanol and oils; sparingly soluble in water

Toxicological Profile

The acute toxicity of Heliotropyl acetone has been evaluated in animal models. The available data indicates a low order of acute toxicity via oral and dermal routes.

ParameterSpeciesRouteValueReference
LD₅₀RatOral4000 mg/kg[1]
LD₅₀RabbitDermal> 5000 mg/kg[1]

Metabolism

Studies in rabbits have elucidated the primary metabolic pathway for Heliotropyl acetone. Following oral administration, the compound is extensively metabolized through the reduction of its ketone group.

The primary metabolite identified is 4-(3,4-methylenedioxyphenyl)-butan-2-ol.[2][3] This metabolite is then likely conjugated, for instance with glucuronic acid, to facilitate its excretion from the body.[4]

Metabolism Heliotropyl_acetone Heliotropyl Acetone (4-(1,3-benzodioxol-5-yl)butan-2-one) Metabolite 4-(3,4-methylenedioxol-5-yl)butan-2-ol Heliotropyl_acetone->Metabolite Reduction Conjugate Conjugated Metabolite (e.g., Glucuronide) Metabolite->Conjugate Conjugation Excretion Excretion Conjugate->Excretion

Metabolic pathway of Heliotropyl acetone.

Potential Biological Activities and Mechanisms of Action

While direct studies on many biological activities of Heliotropyl acetone are limited, the structurally related compound, piperonyl butoxide (PBO), offers insights into potential mechanisms of action. PBO is a well-known synergist of insecticides that functions by inhibiting cytochrome P450 (CYP450) enzymes.[5][6] Given the shared methylenedioxyphenyl moiety, it is plausible that Heliotropyl acetone could exhibit similar inhibitory effects on CYP450 enzymes.

Furthermore, PBO has been identified as an antagonist of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[7][8] This suggests a potential for Heliotropyl acetone to interact with this pathway, a possibility that warrants further investigation.

Potential_MOA cluster_cyp CYP450 Inhibition cluster_hh Hedgehog Pathway Antagonism Heliotropyl_acetone Heliotropyl Acetone CYP450 Cytochrome P450 Enzymes Heliotropyl_acetone->CYP450 Inhibition Metabolism_of_Xenobiotics Metabolism of Xenobiotics CYP450->Metabolism_of_Xenobiotics Catalyzes Hh_Ligand Hh Ligand Patched Patched (PTCH1) Hh_Ligand->Patched Binds Smoothened Smoothened (SMO) Patched->Smoothened Inhibits Gli Gli Transcription Factors Smoothened->Gli Activates Gene_Expression Target Gene Expression Gli->Gene_Expression Regulates Heliotropyl_acetone_hh Heliotropyl Acetone Heliotropyl_acetone_hh->Smoothened Potential Inhibition

Potential mechanisms of action for Heliotropyl acetone.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of Heliotropyl acetone. The following are representative protocols for key assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Heliotropyl acetone that is cytotoxic to a cell line of interest.

  • Cell Culture: Maintain the selected cell line (e.g., HepG2, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of Heliotropyl acetone in culture medium.

    • Replace the existing medium with the medium containing the different concentrations of Heliotropyl acetone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of Heliotropyl acetone against various microorganisms.

  • Microorganism Preparation: Culture the selected bacterial or fungal strains in appropriate broth overnight. Adjust the turbidity to a 0.5 McFarland standard.

  • Assay Procedure:

    • Prepare serial dilutions of Heliotropyl acetone in a 96-well microtiter plate using sterile broth.

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth), a negative control (broth only), and a standard antibiotic control.

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

    • Visually assess microbial growth or measure the optical density at 600 nm.

  • Data Analysis: The MIC is the lowest concentration of Heliotropyl acetone that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity (Albumin Denaturation Assay)

This in vitro assay assesses the ability of Heliotropyl acetone to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and a phosphate buffer saline (PBS, pH 6.4).

    • Add varying concentrations of Heliotropyl acetone to the reaction mixture.

  • Assay Procedure:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm.

    • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Determine the IC₅₀ value from a dose-response curve.

Cytochrome P450 Inhibition Assay (Fluorometric Assay)

This high-throughput assay can screen for the inhibitory potential of Heliotropyl acetone against specific CYP450 isoforms.[9]

  • Reagents: Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6), fluorogenic probe substrates specific for each isoform, and a NADPH-generating system.

  • Assay Procedure:

    • In a 96-well plate, combine the recombinant CYP450 enzyme, the NADPH-generating system, and various concentrations of Heliotropyl acetone.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the specific fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Include a known inhibitor for each isoform as a positive control.

  • Data Analysis: Calculate the rate of reaction for each concentration of Heliotropyl acetone. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Biological Activity Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) IC50_cytotoxicity IC50_cytotoxicity Cytotoxicity->IC50_cytotoxicity Determine IC₅₀ Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) MIC MIC Antimicrobial->MIC Determine MIC Anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) IC50_inflammation IC50_inflammation Anti_inflammatory->IC50_inflammation Determine IC₅₀ Enzyme_Inhibition Enzyme Inhibition Assays (e.g., CYP450) IC50_enzyme IC50_enzyme Enzyme_Inhibition->IC50_enzyme Determine IC₅₀ Heliotropyl_Acetone Heliotropyl Acetone Heliotropyl_Acetone->Cytotoxicity Heliotropyl_Acetone->Antimicrobial Heliotropyl_Acetone->Anti_inflammatory Heliotropyl_Acetone->Enzyme_Inhibition

General workflow for in vitro biological activity screening.

Conclusion and Future Directions

Heliotropyl acetone exhibits low acute toxicity and a well-defined metabolic pathway involving the reduction of its ketone functionality. While direct evidence for its specific biological activities is currently limited, its structural similarity to known bioactive compounds, such as piperonyl butoxide, suggests plausible mechanisms of action including the inhibition of cytochrome P450 enzymes and modulation of the Hedgehog signaling pathway. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the full spectrum of Heliotropyl acetone's biological effects, including its potential as a pharmacological agent or a lead compound for drug discovery. Future studies should focus on generating quantitative data for its antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, as well as exploring its impact on key cellular signaling pathways.

References

In Silico Modeling of Piperonyl Acetone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive, in-depth framework for the in silico modeling of piperonyl acetone's binding to putative receptor targets. In the absence of direct experimental data for this compound, this document outlines a complete research workflow, establishing a hypothetical study centered on the human Smoothened (SMO) receptor, a G-protein coupled receptor (GPCR). This target is selected based on evidence of its interaction with the structurally related compound, piperonyl butoxide (PBO). This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations. Furthermore, it includes protocols for the experimental validation of computational findings and summarizes relevant quantitative data in structured tables. All workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound, also known as piperonylidene acetone, is a compound used in the flavor and fragrance industry.[1] While its biological activities are not extensively characterized, the structurally similar compound piperonyl butoxide (PBO) has been identified as an antagonist of the human Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers.[4][5] PBO inhibits Hedgehog signaling by directly binding to SMO.[2] This antagonistic activity, coupled with the structural similarity between PBO and this compound, provides a strong rationale for investigating this compound as a potential modulator of the SMO receptor.

This guide presents a hypothetical yet rigorous in silico workflow to predict and analyze the binding of this compound to the human SMO receptor. The methodologies described herein are standard in computational drug discovery and can be adapted for the investigation of other ligand-receptor systems.

Proposed Research Workflow

The proposed workflow for the in silico modeling of this compound's interaction with the SMO receptor is a multi-step process that begins with data acquisition and culminates in the dynamic simulation of the ligand-receptor complex.

In_Silico_Workflow A 1. Data Acquisition - Ligand Structure (this compound) - Receptor Structure (Human SMO) B 2. Ligand and Receptor Preparation A->B Input C 3. Molecular Docking - Predict Binding Pose - Estimate Binding Affinity B->C Prepared Structures D 4. Post-Docking Analysis - Interaction Analysis C->D Docking Results E 5. Molecular Dynamics Simulation - Assess Complex Stability - Refine Binding Pose D->E Selected Pose F 6. Binding Free Energy Calculation E->F Simulation Trajectory

Caption: Proposed in silico research workflow.

Methodologies

Data Acquisition and Preparation

3.1.1 Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of this compound (PubChem CID: 6040503) will be downloaded from the PubChem database in SDF format.[6][7]

  • Ligand Preparation: Using molecular modeling software such as Schrödinger Maestro or AutoDock Tools, the following steps will be performed:

    • Generate a low-energy 3D conformation.

    • Add hydrogen atoms.

    • Assign partial charges using a suitable force field (e.g., OPLS3e or Gasteiger).

    • Generate possible ionization states at a physiological pH of 7.4.

3.1.2 Receptor Preparation

  • Obtain Receptor Structure: The crystal structure of the human Smoothened receptor will be downloaded from the Protein Data Bank (PDB). Several structures are available; for this hypothetical study, PDB ID: 4JKV, which is in complex with an antagonist, is a suitable starting point.

  • Receptor Preparation: The PDB structure will be prepared using tools like the Protein Preparation Wizard in Schrödinger Maestro or AutoDock Tools. This involves:

    • Removing water molecules and any co-crystallized ligands and ions not relevant to the binding site.

    • Adding hydrogen atoms.

    • Assigning bond orders.

    • Filling in any missing side chains or loops using Prime.

    • Minimizing the structure to relieve steric clashes.

    • Defining the binding site grid for docking, typically centered on the location of the co-crystallized ligand or identified through pocket detection algorithms.

Molecular Docking

Molecular docking will be performed to predict the preferred binding pose of this compound within the SMO receptor's binding site and to obtain an initial estimate of binding affinity.

Protocol for Molecular Docking using AutoDock Vina:

  • Prepare Input Files: Convert the prepared ligand and receptor structures to the PDBQT file format using AutoDock Tools.

  • Define the Grid Box: Define the center and dimensions of the grid box to encompass the entire binding site. For PDB ID: 4JKV, the grid can be centered on the coordinates of the co-crystallized antagonist LY2940680.

  • Run Docking Simulation: Execute AutoDock Vina, specifying the receptor, ligand, and grid configuration. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[2]

  • Analyze Results: The output will consist of multiple binding poses ranked by their docking scores (binding affinity in kcal/mol). The pose with the lowest energy score is typically considered the most likely binding mode.

A logical diagram for the docking process is as follows:

Molecular_Docking_Logic cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand This compound 3D Structure Prep_Ligand Prepare Ligand (Hydrogens, Charges) Ligand->Prep_Ligand Receptor Human SMO PDB Structure Prep_Receptor Prepare Receptor (Remove Water, Add Hydrogens) Receptor->Prep_Receptor Grid Define Binding Site Grid Prep_Ligand->Grid Prep_Receptor->Grid Dock Run AutoDock Vina Grid->Dock Poses Ranked Binding Poses Dock->Poses Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic, etc.) Poses->Analysis

Caption: Logical workflow for molecular docking.
Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the predicted this compound-SMO complex and to refine the binding pose in a more physiologically relevant environment.

Protocol for MD Simulation using GROMACS:

  • System Setup:

    • Place the best-ranked docked complex in a simulation box (e.g., a cubic box with a 1.0 nm margin).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: Perform energy minimization to remove steric clashes in the initial system.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.

  • Production Run: Run the production MD simulation for an extended period (e.g., 100 ns) without restraints.

  • Trajectory Analysis: Analyze the trajectory to evaluate:

    • Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Hydrogen bond analysis to monitor key interactions over time.

Quantitative Data

While no direct binding data for this compound exists, data for the related compound piperonyl butoxide (PBO) and other SMO modulators can be used for context and validation of the computational model.

Table 1: Binding and Activity Data for SMO Receptor Modulators

CompoundAssay TypeTarget/SystemValueReference
Piperonyl Butoxide (PBO)[³H]cyclopamine displacementHuman SMO overexpressing U2OS cellsKᵢ = 855 ± 12 nM[2]
Piperonyl Butoxide (PBO)Gli-luciferase reporterShh-light 2 cellsIC₅₀ = 1.62 ± 0.7 µM[2]
Cyclopamine[³H]cyclopamine displacementHuman SMO overexpressing U2OS cellsKᵢ = 14.3 ± 0.5 nM[2]
CyclopamineGli-luciferase reporterShh-light 2 cellsIC₅₀ = 0.39 ± 0.07 µM[2]

Signaling Pathway

This compound is hypothesized to interact with the SMO receptor, a key transducer in the Hedgehog signaling pathway. Understanding this pathway is crucial for interpreting the potential biological effects of such an interaction.

Hedgehog Signaling Pathway:

  • "Off" State (No Hh ligand): The receptor Patched (PTCH1) inhibits SMO, preventing it from accumulating in the primary cilium. The downstream transcription factors GLI are processed into a repressor form (GLI-R), keeping Hh target genes off.

  • "On" State (Hh ligand present): The Hedgehog ligand binds to PTCH1, relieving its inhibition of SMO. SMO translocates to the primary cilium and becomes activated. This leads to a signaling cascade that prevents the cleavage of GLI proteins, allowing them to accumulate in their full-length activator form (GLI-A). GLI-A then translocates to the nucleus and activates the transcription of target genes.[8][9]

An antagonist like PBO, and putatively this compound, would bind to SMO and prevent its activation, even in the presence of the Hh ligand, thus keeping the pathway in the "off" state.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) cluster_antagonist Antagonist Action PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU SMO_off->SUFU_off GLI_off GLI SUFU_off->GLI_off Binds & Promotes Cleavage GLIR GLI-R (Repressor) GLI_off->GLIR Nucleus_off Nucleus GLIR->Nucleus_off Translocates Target_Genes_off Target Genes OFF Nucleus_off->Target_Genes_off Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI SUFU_on->GLI_on Releases GLIA GLI-A (Activator) GLI_on->GLIA Nucleus_on Nucleus GLIA->Nucleus_on Translocates Target_Genes_on Target Genes ON Nucleus_on->Target_Genes_on Antagonist This compound (Putative Antagonist) SMO_ant SMO Antagonist->SMO_ant Binds & Inhibits

Caption: The Hedgehog signaling pathway.

Experimental Validation

The in silico predictions should be validated through experimental assays. The following protocols are standard for validating the binding and functional activity of a putative SMO antagonist.

Radioligand Binding Assay

This assay directly measures the binding of the test compound to the receptor by competing with a radiolabeled ligand.

Protocol:

  • Materials:

    • Membrane preparations from cells overexpressing human SMO.

    • Radioligand: [³H]cyclopamine.

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of an unlabeled SMO antagonist (e.g., cyclopamine).

    • Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the SMO membrane preparation, a fixed concentration of [³H]cyclopamine, and either buffer, the non-specific control, or a dilution of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of the wells to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[10][11]

Cell-Based Functional Assay (Gli-Luciferase Reporter Assay)

This assay measures the functional consequence of receptor binding by quantifying the activity of the Hh signaling pathway.

Protocol:

  • Materials:

    • Shh-light 2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

    • Shh-conditioned medium or a SMO agonist (e.g., SAG) to activate the pathway.

    • Test compound: this compound.

    • Luciferase assay reagents.

  • Procedure:

    • Plate Shh-light 2 cells in 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of this compound for a short period before stimulating with Shh-conditioned medium.

    • Incubate for 24-48 hours to allow for luciferase expression.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to determine the IC₅₀ value for the inhibition of Hh pathway signaling.[2][12]

The relationship between these validation assays is depicted below:

Experimental_Validation InSilico In Silico Prediction: This compound binds to SMO BindingAssay Radioligand Binding Assay (Competition) InSilico->BindingAssay Hypothesis FunctionalAssay Gli-Luciferase Reporter Assay (Functional) InSilico->FunctionalAssay Hypothesis Ki Determine Ki (Binding Affinity) BindingAssay->Ki IC50 Determine IC50 (Functional Potency) FunctionalAssay->IC50 Validation Validation of Computational Model Ki->Validation IC50->Validation

Caption: Experimental validation workflow.

Conclusion

This technical guide outlines a comprehensive in silico strategy for investigating the potential interaction between this compound and the human Smoothened receptor. By leveraging methodologies such as molecular docking and molecular dynamics simulations, it is possible to generate robust hypotheses regarding the binding mode and stability of this ligand-receptor complex. The quantitative data from the related compound PBO provides a valuable benchmark for these computational predictions. Crucially, the proposed workflow emphasizes the necessity of experimental validation through established techniques like radioligand binding and cell-based functional assays to confirm the in silico findings. This integrated approach of computational modeling and experimental verification is fundamental to modern drug discovery and can effectively guide the exploration of this compound's pharmacological potential.

References

Natural occurrence and biosynthesis of Piperonyl acetone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Piperonyl Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(3,4-methylenedioxyphenyl)-2-butanone, is an aromatic ketone with a sweet, floral, and slightly woody odor.[1] It finds applications in the fragrance and flavor industries and serves as an intermediate in the synthesis of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound and its precursors, a detailed exploration of its putative biosynthetic pathway, and robust experimental protocols for its extraction and quantification from natural matrices. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Natural Occurrence

While direct evidence of this compound in a wide range of plant species is limited, its presence has been reported. More commonly, its precursors, which share the characteristic 3,4-methylenedioxyphenyl moiety, are well-documented in various plant families.

This compound has been identified as a natural constituent of rue (Ruta graveolens), a plant used in traditional medicine.[3] Additionally, its immediate precursor, piperonylene-acetone, is found in the essential oil of Cinnamomum petrophilum leaves, from which this compound can be synthesized via hydrogenation.[2] The presence of structurally related compounds like safrole, piperine, and piperonal in numerous plant species suggests a potential for the wider, albeit perhaps trace, occurrence of this compound.

Table 1: Natural Sources of this compound and Key Precursors

CompoundChemical StructurePlant Source(s)Plant Part(s)Reference(s)
This compound C₁₁H₁₂O₃Ruta graveolens (Rue)Flowers, Leaves[3]
Piperonylene-acetone (Precursor)C₁₁H₁₀O₃Cinnamomum petrophilumLeaves[2]
Safrole (Precursor)C₁₀H₁₀O₂Sassafras albidum, Piper auritum, Illicium parviflorumRoot bark, Leaves, Stems[4]
Piperonal (Heliotropin) (Precursor)C₈H₆O₃Vanilla planifolia, Dillenia indica, Piper nigrumBeans, Fruit, Seeds[5]
Piperine (Related Compound)C₁₇H₁₉NO₃Piper nigrum (Black Pepper), Piper longumFruit[5][6]

Biosynthesis

The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of its structural components—the 3,4-methylenedioxyphenyl group and the butanone side chain—a putative pathway can be proposed. This pathway originates from the primary metabolite L-phenylalanine and proceeds through the phenylpropanoid pathway.

2.1. Formation of the 3,4-Methylenedioxyphenyl Moiety

The core aromatic structure of this compound is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[7] The general phenylpropanoid pathway then converts L-phenylalanine into various hydroxycinnamic acids.

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.[8]

  • Hydroxylation: Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-coumaric acid.[8]

  • CoA Ligation: The carboxyl group of p-coumaric acid is activated by ligation to Coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) , yielding p-coumaroyl-CoA.[7]

  • Formation of the Methylenedioxy Bridge: The formation of the characteristic methylenedioxy bridge is a critical step. While the precise enzymatic mechanism for all species is not known, it is hypothesized to involve hydroxylation at the 3-position followed by the action of a cytochrome P450-dependent enzyme that forms the bridge from adjacent hydroxyl groups using a methylene donor, likely S-adenosyl methionine (SAM). This leads to intermediates like piperonal.[9]

2.2. Proposed Formation of the Butanone Side Chain

The four-carbon side chain is likely formed through a condensation reaction analogous to an aldol condensation, a common reaction in plant secondary metabolism.[10] It is proposed that an intermediate such as piperonal undergoes a condensation reaction with a three-carbon keto-acid derived from primary metabolism, such as pyruvate or its activated form, acetyl-CoA.

  • Aldol-type Condensation: An enzyme, likely an aldolase or a related synthase , could catalyze the condensation of piperonal with a precursor like pyruvate or acetoacetyl-CoA.

  • Subsequent Modifications: The resulting intermediate would then undergo a series of enzymatic modifications, including decarboxylation, dehydration, and reduction (catalyzed by decarboxylases, dehydratases, and reductases , respectively) to yield the final this compound structure.

The chemical synthesis of this compound often involves the condensation of piperonal with acetone, followed by selective hydrogenation, which supports the plausibility of a similar biological route.[1]

Piperonyl_Acetone_Biosynthesis cluster_pathway Putative Biosynthetic Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL PPP Phenylpropanoid Pathway Intermediates CouCoA->PPP Multiple Steps PipAld Piperonal PPP->PipAld Cytochrome P450s, Methyltransferases Intermediate Aldol Condensation Product PipAld->Intermediate Aldolase-type Enzyme Pyruvate Pyruvate / Acetyl-CoA Pyruvate->Intermediate PipAc This compound Intermediate->PipAc Decarboxylation, Dehydration, Reduction

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and related aromatic compounds from plant matrices.

3.1. Extraction of Aromatic Compounds from Plant Material

This protocol describes a general method for obtaining an essential oil/oleoresin fraction rich in aromatic compounds from dried plant material, such as Cinnamomum leaves or bark.

Objective: To extract semi-volatile and non-volatile organic compounds from a solid plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose extraction thimbles

  • Acetone, HPLC grade

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh approximately 20-30 g of finely powdered, dried plant material and place it into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of acetone and boiling chips. Connect the condenser and ensure a steady flow of cold water.

  • Extraction: Gently heat the acetone in the round-bottom flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Siphoning Cycles: Allow the extractor to run for 6-8 hours. The process is characterized by the periodic siphoning of the solvent extract back into the boiling flask. Each cycle increases the concentration of the extracted compounds in the flask.

  • Solvent Removal: After extraction is complete, allow the apparatus to cool. Disassemble and transfer the acetone extract to a clean round-bottom flask for solvent evaporation.

  • Concentration: Remove the acetone using a rotary evaporator at 40°C under reduced pressure until a concentrated oleoresin or oil remains.

  • Drying and Storage: Dry the crude extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water. Transfer the final extract to a pre-weighed amber glass vial, flush with nitrogen gas, and store at -20°C until analysis.[11]

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.

Objective: To separate and quantify this compound in the plant extract.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard (≥98% purity)

  • Acetonitrile, HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol, HPLC grade (for sample dissolution)

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Accurately weigh about 10 mg of the crude plant extract into a 10 mL volumetric flask and dissolve in methanol. Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Ultrapure water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with 60% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 60% B over 1 min and re-equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 285 nm (or scan for optimal wavelength with DAD)

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared plant extract sample.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the linear regression equation from the standard curve.[12][13]

3.3. Identification and Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the qualitative confirmation of this compound and the identification of other volatile and semi-volatile compounds in the extract.

Objective: To confirm the identity of this compound and profile the chemical composition of the extract.

Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization (EI) source

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS)

  • Helium (carrier gas), high purity

  • Acetone or Hexane, GC grade (for sample dilution)

  • GC vials with inserts

Procedure:

  • Sample Preparation: Dilute the plant extract 1:100 (v/v) with acetone or hexane in a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40 - 450 amu

  • Analysis: Inject the diluted sample into the GC-MS system.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with a reference standard or with a library spectrum (e.g., NIST, Wiley). The characteristic mass fragments of this compound should be present.[14]

Experimental_Workflow cluster_quant HPLC-UV/DAD cluster_qual GC-MS Start Plant Material (e.g., Cinnamomum leaves) Prep Drying & Grinding Start->Prep Extract Soxhlet Extraction (Acetone) Prep->Extract Concentrate Rotary Evaporation Extract->Concentrate Crude Crude Extract Concentrate->Crude Quant Quantitative Analysis Crude->Quant Qual Qualitative Analysis Crude->Qual HPLC_Prep Dilution & Filtration Quant->HPLC_Prep GCMS_Prep Dilution Qual->GCMS_Prep HPLC_Run HPLC Analysis HPLC_Prep->HPLC_Run HPLC_Data Concentration Data HPLC_Run->HPLC_Data GCMS_Run GC-MS Analysis GCMS_Prep->GCMS_Run GCMS_Data Compound ID GCMS_Run->GCMS_Data

Caption: Experimental workflow for extraction and analysis.

References

Toxicological Profile of 4-(3,4-methylenedioxyphenyl)-2-butanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-methylenedioxyphenyl)-2-butanone, also known by synonyms such as Piperonyl Acetone and Heliotropyl Acetone, is a chemical compound utilized as a fragrance and flavoring agent.[1][2][3] This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on key endpoints relevant to safety assessment. While in-depth toxicological studies are limited in the public domain, this document synthesizes the existing information from safety assessments, metabolism studies, and data on structurally related compounds. The safety of this compound for its use in fragrances has been evaluated by the Research Institute for Fragrance Materials (RIFM).[4][5]

Acute Toxicity

The acute toxicity of 4-(3,4-methylenedioxyphenyl)-2-butanone has been evaluated by oral and dermal routes. The available data indicate a low order of acute toxicity.

EndpointSpeciesRouteValueReference
LD50RatOral4000 mg/kg[6][7]
LD50RabbitDermal> 5000 mg/kg[6][7]

Metabolism

Understanding the metabolic fate of a compound is crucial for assessing its toxicological profile. A study conducted in rabbits provides insight into the metabolism of 4-(3,4-methylenedioxyphenyl)-2-butanone.

Experimental Protocol: Metabolism in Rabbits
  • Test Substance: this compound (4-(3,4-methylenedioxyphenyl)-2-butanone)

  • Animal Model: Male rabbits

  • Administration: Oral gavage

  • Dose: 100 mg/kg

  • Sample Collection: Urine was collected over a three-day period.

  • Analytical Method: The study did not detail the specific analytical techniques used for metabolite identification and quantification.

Following oral administration, 4-(3,4-methylenedioxyphenyl)-2-butanone was found to be extensively metabolized. The primary metabolic pathway identified was the reduction of the ketone group to a secondary alcohol. The major metabolite, 4-(3,4-methylenedioxyphenyl)-butan-2-ol, accounted for approximately 81.5% of the administered dose excreted in the urine over three days.[8]

Metabolic Pathway Diagram

Metabolism MDBK 4-(3,4-methylenedioxyphenyl)-2-butanone Metabolite 4-(3,4-methylenedioxyphenyl)-butan-2-ol MDBK->Metabolite Ketone Reduction

Caption: Metabolic pathway of 4-(3,4-methylenedioxyphenyl)-2-butanone in rabbits.

Genotoxicity

Repeated Dose Toxicity

There is a lack of publicly available studies on the repeated dose toxicity of 4-(3,4-methylenedioxyphenyl)-2-butanone. The RIFM safety assessments would have evaluated this endpoint, but the specific study details and findings, such as the No-Observed-Adverse-Effect Level (NOAEL), are not publicly accessible.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of 4-(3,4-methylenedioxyphenyl)-2-butanone were identified in the public domain. The safety assessments performed for its use as a fragrance ingredient would have considered this endpoint, likely using a threshold of toxicological concern (TTC) approach in the absence of specific data.

Neurotoxicity and Other Toxicological Endpoints

There is no available information regarding the neurotoxic potential or other specific toxicological endpoints, such as immunotoxicity or carcinogenicity, for 4-(3,4-methylenedioxyphenyl)-2-butanone.

Data Gaps and Future Research

This review highlights significant gaps in the publicly available toxicological data for 4-(3,4-methylenedioxyphenyl)-2-butanone. While the acute toxicity and primary metabolic pathway have been characterized to some extent, a comprehensive understanding of its potential effects from repeated exposure, as well as its genotoxic, reproductive, developmental, and neurotoxic potential, is lacking in the public literature. The full safety assessment reports from organizations like RIFM would be invaluable for a complete toxicological profile. Further research, including in vitro and in vivo studies following established OECD guidelines, would be necessary to fully characterize the toxicological profile of this compound for applications beyond its current use as a fragrance and flavoring agent.

Logical Workflow for Safety Assessment

The following diagram illustrates a general workflow for the safety assessment of a chemical substance like 4-(3,4-methylenedioxyphenyl)-2-butanone, highlighting the areas with significant data gaps for this compound.

Caption: General workflow for chemical safety assessment with data availability for MDBK.

References

Piperonyl Acetone Derivatives: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetone, also known as heliotropyl acetone or 4-(3,4-methylenedioxyphenyl)-2-butanone, is a compound with a distinct sweet, floral, and fruity aroma, traditionally used in the fragrance and flavor industries.[1] Its core structure, featuring a methylenedioxy bridge, is shared with other biologically active natural products like safrole and piperine. This structural similarity has prompted investigations into the potential of this compound derivatives as therapeutic agents. While research directly on this compound derivatives is still emerging, studies on closely related compounds, particularly chalcones derived from the precursor piperonal, have revealed promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these derivatives, with a focus on their applications in drug development.

Synthesis of this compound Derivatives

A prominent class of this compound-related derivatives are chalcones, which are synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone. In this context, piperonal (3,4-methylenedioxybenzaldehyde) serves as the aldehyde precursor.

General Experimental Protocol: Claisen-Schmidt Condensation for Piperonal-Derived Chalcones

This protocol describes the base-catalyzed condensation of piperonal with an appropriate acetophenone to yield a chalcone derivative.[2]

Materials:

  • Piperonal

  • Substituted or unsubstituted acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl), concentrated

  • Stirring apparatus (magnetic stirrer)

  • Reaction vessel (round-bottom flask)

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 0.1 molar equivalent of piperonal and 0.1 molar equivalent of the chosen acetophenone in 20 mL of ethanol.

  • Base Addition: While stirring the mixture in a cold bath, slowly add 10 mL of a 40% sodium hydroxide solution dropwise over a period of 30 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Precipitation: After 2 hours, transfer the reaction mixture to a refrigerator and leave it overnight to facilitate the formation of a solid precipitate.

  • Neutralization: Acidify the mixture by adding drops of concentrated hydrochloric acid until it is neutralized.

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Characterize the final product using techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Potential Applications and Biological Activities

Derivatives of this compound, particularly chalcones, have demonstrated a range of biological activities with therapeutic potential.

Anticancer Activity

Piperonal-derived chalcones have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these chalcones involves the inhibition of tubulin polymerization, a critical process for cell division.[2]

Workflow for Assessing Anticancer Activity:

G cluster_0 In Vitro Cytotoxicity Assessment A Cancer Cell Culture (e.g., MCF-7, HepG2) B Treatment with This compound Derivative A->B C Incubation (e.g., 24-72 hours) B->C D MTT Assay C->D E Measurement of Absorbance (570 nm) D->E F Calculation of IC50 Value E->F G cluster_0 Broth Microdilution Assay A Prepare Serial Dilutions of This compound Derivative B Inoculate with Bacterial/Fungal Suspension A->B C Incubate (e.g., 24-48 hours) B->C D Visual Assessment for Turbidity C->D E Determine Minimum Inhibitory Concentration (MIC) D->E G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits Gli Gli Transcription Factor SUFU->Gli sequesters TargetGenes Target Gene Expression Gli->TargetGenes activates Inhibitor This compound Derivative? Inhibitor->Smo antagonizes G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor This compound Derivative? Inhibitor->Raf inhibits? Inhibitor->MEK inhibits?

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piperonyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one, is a synthetic aromatic compound with a sweet, floral, and slightly woody-powdery odor. It finds applications as a fragrance ingredient in perfumes and cosmetics, as a flavoring agent in the food industry, and has been identified as a potential precursor in the clandestine synthesis of psychoactive substances. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, monitoring its presence in various matrices, and for forensic applications.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The provided methodologies are based on established analytical principles and data from closely related compounds, offering a robust starting point for method development and validation in your laboratory.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound. GC-MS provides excellent separation and definitive identification based on both retention time and mass spectral data, making it suitable for complex matrices and trace-level analysis.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a versatile and widely available technique suitable for the quantification of compounds with a UV chromophore, which this compound possesses. While generally less sensitive than GC-MS, it offers a reliable and robust method for routine analysis, particularly at higher concentrations.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analytical methods described. These values are derived from validated methods for structurally similar compounds, such as piperonyl butoxide, and serve as a practical guideline for method development and validation for this compound. Actual performance characteristics should be determined in the user's laboratory for their specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Linearity Range 1 - 1000 ng/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Accuracy (Recovery) 90 - 110%95 - 105%
Precision (RSD) < 10%< 5%

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound by GC-MS and HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction / SPE Sample->Extraction Concentration Concentration / Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

GC-MS analysis workflow for this compound.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction / SPE Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

HPLC-UV analysis workflow for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the quantification of this compound in a liquid matrix.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample in a glass centrifuge tube, add 1 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Add an appropriate internal standard (e.g., deuterated this compound, if available, or another compound with similar chemical properties and retention time).

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic layer (top layer with ethyl acetate, bottom layer with dichloromethane) to a clean tube.

  • Repeat the extraction process (steps 1-5) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase or a suitable solvent for GC injection.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: To be determined from the mass spectrum of this compound (likely m/z 135 or 149).

    • Qualifier Ions: At least two other characteristic ions.

c. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the reconstitution solvent, each containing the internal standard at a constant concentration.

  • Inject the calibration standards and the prepared samples into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol describes a general method for the quantification of this compound.

a. Sample Preparation

  • For liquid samples, dilute an accurately measured volume with the mobile phase to bring the concentration within the calibration range.

  • For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile) followed by sonication and centrifugation.

  • Filter the diluted sample or extract through a 0.45 µm syringe filter before injection.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

c. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

To ensure the reliability and accuracy of the results, the chosen analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in selecting an appropriate analytical method for this compound quantification based on sample characteristics and analytical requirements.

Method_Selection Start Start: Need to Quantify this compound Matrix Complex Matrix? (e.g., biological fluids, food) Start->Matrix Sensitivity High Sensitivity Required? (Trace Levels) Matrix->Sensitivity Yes Routine Routine QC? (Higher Concentrations) Matrix->Routine No GCMS Select GC-MS Sensitivity->GCMS Yes HPLC Select HPLC-UV Sensitivity->HPLC No End End: Method Selected GCMS->End HPLC->End Routine->GCMS No Routine->HPLC Yes

Decision tree for analytical method selection.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound. Both GC-MS and HPLC-UV are powerful techniques that, when properly validated, can provide accurate and reliable data for a wide range of applications. Researchers, scientists, and drug development professionals are encouraged to use these notes as a starting point and to perform in-house validation to ensure the suitability of the chosen method for their specific needs.

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Piperonyl Acetone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one, is a chemical compound with applications in various fields. Its structural similarity to controlled substances necessitates the development of reliable and robust analytical methods for its detection and quantification, particularly in complex matrices such as pharmaceutical formulations, biological samples, or environmental residues. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is designed to be selective, accurate, and precise, incorporating sample preparation protocols suitable for challenging matrices.

Principle of the Method

This method employs reverse-phase HPLC (RP-HPLC) to separate this compound from matrix components. The separation is achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water, with an acid modifier to ensure sharp peak shapes. Quantification is performed by monitoring the UV absorbance of the analyte at a specific wavelength, which corresponds to its chromophore. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations.

Apparatus and Reagents

3.1 Apparatus

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18 or Oasis HLB)[1][2]

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks, pipettes, and autosampler vials

3.2 Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (Analytical grade)[1][3]

  • Complex matrix samples (e.g., plasma, urine, pharmaceutical excipient blend)

Experimental Protocols

4.1 Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in Table 1. These conditions are based on established methods for similar compounds and provide a robust starting point for analysis.[1][3][4][5]

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v[1][3]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 287 nm
Run Time 10 minutes

Note: The UV detection wavelength is selected based on the UV absorbance spectrum of this compound's conjugated system. The mobile phase composition may be adjusted to optimize the retention time and separation from matrix interferences.

4.2 Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4.3 Sample Preparation

The choice of sample preparation is critical for removing interferences from complex matrices. Below are protocols for different sample types.

Sample_Preparation_Workflow Start Receive Complex Matrix Sample Decision1 High Protein Content? (e.g., Plasma, Serum) Start->Decision1 Assess Matrix Type Decision2 Aqueous Matrix? (e.g., Urine, Wastewater) Decision1->Decision2 No Proc_Protein Protein Precipitation Decision1->Proc_Protein Yes Decision3 Solid/Semi-Solid Matrix? (e.g., Formulations, Tissue) Decision2->Decision3 No Proc_SPE Solid Phase Extraction (SPE) Decision2->Proc_SPE Yes Proc_LLE Solvent Extraction Decision3->Proc_LLE Yes Filter Filter (0.45 µm) Proc_Protein->Filter Proc_SPE->Filter Proc_LLE->Filter End Inject into HPLC Filter->End

Caption: Logic for selecting a sample preparation protocol.

4.3.1 Protocol 1: Protein Precipitation (for Biological Fluids) [6]

  • Pipette 500 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 1.0 mL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4.3.2 Protocol 2: Solid Phase Extraction (SPE) (for Aqueous Samples) [1][2]

  • Condition: Pass 5 mL of methanol, followed by 5 mL of HPLC-grade water through a C18 SPE cartridge.

  • Load: Load 10 mL of the aqueous sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Wash: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 5 mL of acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.

4.4 Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[7] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coeff. (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Specificity No interference from matrix components at the retention time of this compound.
Robustness Minor variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) did not significantly affect the results.

Visualization of Experimental Workflow

The overall process from sample handling to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Preparation E Sequence Setup A->E B Sample Receipt C Sample Preparation (Extraction/Cleanup) B->C C->E D HPLC System Equilibration F Inject Standards & Samples D->F E->F G Peak Integration F->G H Generate Calibration Curve G->H I Quantify Sample Concentration G->I H->I J Final Report Generation I->J

Caption: General workflow for HPLC-UV analysis.

Conclusion

This application note provides a comprehensive and robust HPLC-UV method for the quantitative analysis of this compound in complex matrices. The detailed protocols for sample preparation and validated chromatographic conditions ensure reliable and accurate results. The method is suitable for quality control, stability studies, and research applications where precise measurement of this compound is required.

References

Application Note: Analysis of Piperonyl Acetone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification and quantification of Piperonyl acetone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a compound of interest in various chemical and pharmaceutical fields, can be reliably analyzed using the protocols outlined below. This document provides a complete workflow, from sample preparation to data analysis, and includes a validated GC-MS method with quantitative performance data. The presented protocols are designed to be readily implemented in a laboratory setting for routine analysis and research applications.

Introduction

This compound, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one, is a chemical intermediate with applications in the synthesis of various organic compounds. Its accurate detection and quantification are crucial for process monitoring, quality control, and research in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. This note describes a robust GC-MS method for its analysis.

Experimental Protocol

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in acetone. Working standard solutions are prepared by serial dilution of the stock solution in acetone to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40-450 amu
Solvent Delay3 minutes

Data Presentation

The GC-MS analysis of this compound under the specified conditions yields a characteristic retention time and mass spectrum.

Table 2: Retention Time and Mass Spectral Data for this compound

CompoundRetention Time (min)Key Mass Fragments (m/z) and Relative Intensities
This compound~12.5135 (100%), 192 (M+, 61%), 77 (11%), 51 (6%)

Table 3: Method Validation - Quantitative Performance (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.995 (0.1 - 10 µg/mL)
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery95-105%
Precision (%RSD)< 5%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical process of GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution in Acetone Standard->Dilution Injection 1 µL Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Spectrum Mass Spectrum Acquisition MS_Detection->Spectrum Quantification Quantification Chromatogram->Quantification Spectrum->Quantification

GC-MS Experimental Workflow for this compound Analysis.

GCMS_Logic start Sample Injection gc Gas Chromatography (Separation by Volatility/Polarity) start->gc ms_ion Mass Spectrometry (Ionization - EI) gc->ms_ion ms_sep Mass Analyzer (Separation by m/z) ms_ion->ms_sep detector Detector (Ion Detection) ms_sep->detector data Data System (Chromatogram & Mass Spectrum) detector->data

Application Notes and Protocols for Evaluating the In Vitro Bioactivity of Piperonyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Piperonyl acetone (also known as 4-(3,4-methylenedioxyphenyl)-2-butanone) is a chemical compound found as a constituent in some plant essential oils and is also used as a flavoring agent. While structurally related compounds, such as piperine, have been extensively studied for their biological activities, there is a significant lack of direct experimental data on the specific anticancer, antimicrobial, and anti-inflammatory properties of pure this compound. These application notes and protocols provide a comprehensive framework of standard in vitro assays to enable the systematic evaluation of this compound's bioactivity. The following sections detail the methodologies for assessing its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Data Presentation

The following tables are presented as templates for the clear and structured reporting of quantitative data obtained from the described experimental protocols. Currently, there is limited published data on the specific bioactivities of this compound.

Table 1: Anticancer Activity of this compound

Cancer Cell LineCell TypeIC50 (µM)Test Compound
MCF-7Human Breast AdenocarcinomaData not availableThis compound
A549Human Lung CarcinomaData not availableThis compound
HepG2Human Hepatocellular CarcinomaData not availableThis compound
PC-3Human Prostate AdenocarcinomaData not availableThis compound
HEK293Human Embryonic Kidney (Normal)Data not availableThis compound
Doxorubicin(Positive Control)Expected <10 µMN/A

IC50: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of this compound

Test OrganismGram StainTypeMIC (µg/mL)MBC (µg/mL)Test Compound
Staphylococcus aureus (ATCC 25923)PositiveBacteriaData not availableData not availableThis compound
Bacillus subtilis (ATCC 6633)PositiveBacteriaData not availableData not availableThis compound
Escherichia coli (ATCC 25922)NegativeBacteriaData not availableData not availableThis compound
Pseudomonas aeruginosa (ATCC 27853)NegativeBacteriaData not availableData not availableThis compound
Candida albicans (ATCC 10231)N/AFungusData not availableData not availableThis compound
GentamicinN/ABacteriaExpected <5 µg/mLExpected <10 µg/mL(Positive Control)
Amphotericin BN/AFungusExpected <2 µg/mLExpected <5 µg/mL(Positive Control)

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 3: Anti-inflammatory Activity of this compound

Cell LineInflammatory MarkerIC50 (µM)Test Compound
RAW 264.7Nitric Oxide (NO)Data not availableThis compound
RAW 264.7Tumor Necrosis Factor-α (TNF-α)Data not availableThis compound
RAW 264.7Interleukin-6 (IL-6)Data not availableThis compound
Dexamethasone(Positive Control)Expected <1 µMN/A

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol for Evaluating Anticancer Bioactivity

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay.[1][2][3][4]

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][4]

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well sterile microplates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock solution in a serum-free medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 500 µM. Doxorubicin should be used as a positive control. A vehicle control (medium with the highest concentration of DMSO used) must be included.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared working solutions of this compound or controls to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Plot the % viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Evaluating Antimicrobial Bioactivity

Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5][6][7][8][9]

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).

Materials:

  • This compound

  • DMSO

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • p-Iodonitrotetrazolium violet (INT) indicator (optional, for visualization)

  • Nutrient Agar plates

  • Gentamicin and Amphotericin B (positive controls)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate, resulting in concentrations typically ranging from 512 µg/mL to 1 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be observed by eye or by adding an indicator like INT, where a lack of color change indicates inhibition.

  • MBC Determination: To determine the MBC, take 10 µL aliquots from the wells that showed no visible growth (at and above the MIC) and plate them onto nutrient agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation, indicating a 99.9% kill rate.

Protocol for Evaluating Anti-inflammatory Bioactivity

Assay: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages.[10][11][12][13][14]

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The anti-inflammatory potential of this compound is measured by its ability to inhibit this NO production. NO concentration is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[11]

Materials:

  • This compound

  • DMSO

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well sterile microplates

  • Dexamethasone (positive control)

Procedure:

  • Cell Viability Pre-Screen: First, perform an MTT assay (as described in Protocol 1) on RAW 264.7 cells with this compound in the absence of LPS to determine non-toxic concentrations for the main experiment.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.

  • Inflammation Induction: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.

    • Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition using the formula: % Inhibition = [1 - (NO in Treated Group / NO in LPS-only Group)] x 100

    • Calculate the IC50 value for NO inhibition.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_cancer Anticancer cluster_microbe Antimicrobial cluster_inflam Anti-inflammatory cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Serial Dilutions (Working Solutions) stock->working treat_cancer Treat Cells (48-72h) working->treat_cancer treat_microbe Inoculate & Treat (18-48h) working->treat_microbe treat_macro Pre-treat + LPS Stimulation (24h) working->treat_macro cancer_cells Seed Cancer & Normal Cells cancer_cells->treat_cancer mtt MTT Assay treat_cancer->mtt ic50_cancer Calculate IC50 (Cytotoxicity) mtt->ic50_cancer microbe_prep Prepare Microbial Inoculum microbe_prep->treat_microbe mic Determine MIC/MBC treat_microbe->mic mic_mbc_val Record MIC/MBC Values mic->mic_mbc_val macro_cells Seed Macrophages (RAW 264.7) macro_cells->treat_macro griess Griess Assay (NO) treat_macro->griess ic50_inflam Calculate IC50 (NO Inhibition) griess->ic50_inflam

Caption: General workflow for evaluating this compound bioactivity.

Hypothetical Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB_P P-IκBα (Degradation) IkB->IkB_P NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus Translocates NFkB_p50->Nucleus Translocates DNA DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription PA This compound (Hypothetical) PA->IKK Inhibits? IkB_P->NFkB_p65 Releases

References

Application Notes and Protocols for Cell-Based Assays Involving 3,4-(Methylenedioxy)benzyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)benzyl acetone, a compound with potential pharmacological activities, is a subject of growing interest in drug discovery and development. To elucidate its cellular effects, a variety of cell-based assays can be employed. These assays are crucial for determining the compound's mechanism of action, cytotoxicity, and potential as a therapeutic agent. This document provides detailed application notes and protocols for investigating the effects of 3,4-(Methylenedioxy)benzyl acetone on cell viability and proliferation, along with a hypothetical signaling pathway that may be modulated by this compound.

Cell-based assays are indispensable tools in the drug discovery process, offering insights into the biological effects of novel compounds in a cellular context.[1][2][3] They are instrumental in assessing various cellular processes such as proliferation, viability, metabolic activity, and signaling pathways.[1][4]

Application Notes

3,4-(Methylenedioxy)benzyl acetone can be evaluated for its potential cytotoxic and anti-proliferative effects against various cell lines, particularly cancer cells. The following assays are recommended for initial screening and mechanistic studies.

1. Cell Viability and Cytotoxicity Assays: These assays are fundamental to determining the dose-dependent effects of a compound on cell health.[1]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]

  • MTS Assay: Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is reduced by viable cells to a colored formazan product. The advantage of MTS is that the formazan product is soluble in the cell culture medium, eliminating a solubilization step.[5][7]

  • Resazurin Assay: This fluorometric assay uses the blue dye resazurin, which is reduced by metabolically active cells to the fluorescent pink resorufin.

2. Cell Proliferation Assays: These assays directly measure the ability of cells to divide and are crucial for assessing the anti-proliferative potential of a compound.

  • CyQUANT® Direct Cell Proliferation Assay: This assay uses a fluorescent dye that binds to DNA, providing a direct measure of cell number.

3. Mechanistic Assays: To understand how 3,4-(Methylenedioxy)benzyl acetone exerts its effects, further assays can be conducted.

  • Apoptosis Assays: Assays like Annexin V staining can determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of the compound on the cell cycle distribution.

  • Western Blotting: This technique can be used to investigate the compound's effect on the expression levels of key proteins in signaling pathways.

Hypothetical Signaling Pathway Modulated by 3,4-(Methylenedioxy)benzyl Acetone

Based on the structure of 3,4-(Methylenedioxy)benzyl acetone, which shares features with other compounds known to affect cellular signaling, a plausible, yet hypothetical, mechanism of action is the inhibition of a key signaling pathway involved in cancer cell proliferation, such as the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation MDBA 3,4-(Methylenedioxy)benzyl acetone MDBA->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by 3,4-(Methylenedioxy)benzyl acetone.

Experimental Protocols

The following are detailed protocols for assessing the effects of 3,4-(Methylenedioxy)benzyl acetone on cell viability using the MTT and MTS assays.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[5][6]

Materials:

  • Target cell line

  • Complete cell culture medium

  • 3,4-(Methylenedioxy)benzyl acetone (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[5]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3,4-(Methylenedioxy)benzyl acetone in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation with MTT, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[6]

Protocol 2: MTS Cell Viability Assay

This protocol is based on standard MTS assay procedures.[5][7]

Materials:

  • Target cell line

  • Complete cell culture medium

  • 3,4-(Methylenedioxy)benzyl acetone (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTS solution (containing an electron coupling reagent like PES)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay (Step 2).

  • MTS Addition:

    • After the treatment incubation, add 20 µL of the MTS solution to each well.[5][7]

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a multi-well spectrophotometer.[5]

Data Presentation

The quantitative data obtained from the cell viability assays should be processed and presented in a clear and structured format.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Express the viability of treated cells as a percentage of the vehicle control:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the % Cell Viability against the log concentration of 3,4-(Methylenedioxy)benzyl acetone to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values of 3,4-(Methylenedioxy)benzyl Acetone in Different Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.6 ± 3.1
HeLaCervical Cancer18.9 ± 2.5
HepG2Liver Cancer32.4 ± 4.0

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cytotoxic effects of a novel compound like 3,4-(Methylenedioxy)benzyl acetone.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with 3,4-(Methylenedioxy)benzyl acetone (Serial Dilutions) incubate_24h->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_reagent Add Viability Reagent (MTT or MTS) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_absorbance Read Absorbance incubate_reagent->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Generate Dose-Response Curve - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for cell viability assays.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to initiate studies on the cellular effects of 3,4-(Methylenedioxy)benzyl acetone. By employing these standardized cell-based assays, it is possible to obtain reliable and reproducible data on the compound's cytotoxicity and to begin to unravel its mechanism of action, which is a critical step in the evaluation of its therapeutic potential.

References

Application Notes and Protocols: Piperonyl Acetone as a Fragrance Ingredient in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetone (CAS: 55418-52-5), also known as 4-(benzo[d][1][2]dioxol-5-yl)butan-2-one, is a synthetic fragrance ingredient valued for its intensely sweet, floral, and slightly woody-powdery aroma, with nuances reminiscent of Mimosa, Cassie, and Heliotrope.[3] Its unique scent profile makes it a versatile component in a variety of fragrance compositions, including lilac, lily, and sweet pea, and it is particularly effective in lipstick perfumes due to its excellent blending properties with ionones.[3] Beyond its primary scent characteristics, this compound also finds application in flavor compositions, imparting a sweet, fruity, "cherry-pit"-like taste at low concentrations.[3]

These application notes provide detailed protocols for researchers to evaluate the sensory characteristics, olfactory receptor (OR) activation profile, and stability of this compound. The methodologies described are fundamental for understanding its performance as a fragrance ingredient and for its potential application in consumer products and drug development research where scent is a factor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for sample preparation, handling, and storage in a research setting.

PropertyValueReference
CAS Number 55418-52-5[1][2][4]
Molecular Formula C₁₁H₁₂O₃[1][4]
Molecular Weight 192.21 g/mol [1][5]
Appearance White to off-white crystalline powder[1][5]
Odor Profile Intensely sweet, floral, slightly woody-powdery, reminiscent of Mimosa and Cassie[3]
Melting Point 49-54 °C[1][3]
Boiling Point 294.5 °C at 760 mmHg[4]
Solubility Slightly soluble in Chloroform and DMSO[4]

Section 1: Sensory Evaluation of this compound

Sensory analysis is a critical tool for characterizing the odor profile of fragrance ingredients. The following protocols outline methods for determining the odor threshold and conducting a descriptive sensory panel evaluation of this compound.

Protocol for Odor Threshold Determination

Objective: To determine the lowest concentration at which this compound can be detected by a sensory panel.

Materials:

  • This compound (99% purity)

  • Odor-free solvent (e.g., dipropylene glycol or ethanol)

  • Series of glass sniffing jars with airtight lids

  • Graduated pipettes

  • Odor-free cotton balls or filter paper strips

  • Panel of at least 10 trained sensory assessors

  • Controlled environment with good ventilation[6]

Procedure:

  • Stock Solution Preparation: Prepare a 10% (w/v) stock solution of this compound in the chosen solvent.

  • Serial Dilution: Create a series of dilutions from the stock solution, ranging from 1% down to 0.00001%.

  • Sample Presentation (Triangle Test): For each dilution level, present three sniffing jars to each panelist. Two jars will contain the solvent blank, and one will contain the this compound dilution. The position of the scented sample should be randomized for each panelist and each dilution level.

  • Panelist Evaluation: Instruct panelists to sniff each jar and identify the one that smells different. Panelists should take breaks between evaluating different dilution levels to avoid olfactory fatigue.[6]

  • Data Collection: Record the number of correct identifications at each concentration level.

  • Threshold Calculation: The odor detection threshold is defined as the concentration at which 50% of the panelists can correctly identify the scented sample. This can be calculated by plotting the percentage of correct identifications against the log of the concentration and interpolating the 50% point.

Representative Data:

The following table presents representative odor detection threshold data for this compound.

Concentration (%)Concentration (ppm)Correct Identifications (%)
0.00110100
0.0001180
0.000050.550
0.000010.120

Note: This data is representative and should be determined experimentally.

Protocol for Descriptive Sensory Panel Evaluation

Objective: To characterize the odor profile of this compound using a trained sensory panel.

Materials:

  • This compound solution (e.g., 1% in dipropylene glycol)

  • Reference standards for key aroma attributes (e.g., floral, sweet, powdery, woody)

  • Sniffing strips

  • Panel of 8-12 highly trained sensory assessors

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or standardized paper ballots

Procedure:

  • Panelist Training: Train panelists on the key aroma attributes associated with floral and sweet fragrances. Provide them with reference standards to ensure calibration.

  • Sample Preparation: Dip sniffing strips into the this compound solution and allow the solvent to evaporate for 30 seconds.

  • Evaluation: Present the scented strips to the panelists in individual booths.

  • Data Collection: Ask panelists to rate the intensity of predefined sensory attributes on a Labeled Magnitude Scale (LMS) or a 9-point hedonic scale.[2] Key attributes could include: Floral, Sweet, Powdery, Woody, Fruity, and Overall Intensity.

  • Data Analysis: Analyze the data to create a sensory profile (spider web plot) for this compound.

Representative Sensory Profile Data:

AttributeMean Intensity Score (out of 9)
Floral 8.2
Sweet 7.8
Powdery 6.5
Woody 4.1
Fruity 3.5
Overall Intensity 7.9

Note: This data is representative and should be determined experimentally.

Section 2: In Vitro Olfactory Receptor Activation

Understanding which olfactory receptors (ORs) are activated by a fragrance molecule is crucial for elucidating the molecular basis of its scent perception. The following protocol describes a common in vitro method for screening this compound against a panel of human ORs.

Protocol for Luciferase Reporter Gene Assay

Objective: To identify which human olfactory receptors are activated by this compound and to determine the concentration-response relationship.

Materials:

  • HEK293 cells (or a similar cell line suitable for heterologous expression)

  • Expression vectors containing the genetic code for various human olfactory receptors

  • A reporter vector containing a luciferase gene under the control of a cAMP response element (CRE)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound solutions of varying concentrations in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with an OR expression vector and the CRE-luciferase reporter vector.

  • Cell Plating: Plate the transfected cells into a 96-well plate and allow them to grow for 24-48 hours.

  • Odorant Stimulation: Prepare serial dilutions of this compound. Add the different concentrations of this compound to the corresponding wells of the 96-well plate. Include a solvent control.

  • Incubation: Incubate the cells with the odorant for 4-6 hours.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the solvent control. Plot the normalized response against the log of the this compound concentration to generate a dose-response curve. Calculate the EC₅₀ (half-maximal effective concentration) for each activated receptor.

Representative Olfactory Receptor Activation Data:

Olfactory ReceptorEC₅₀ (µM)Predominant Scent Association
OR5A1 15.2Floral, Sweet
OR2J3 28.7Floral, Powdery
OR1A1 75.4Sweet, Fruity

Note: This data is representative and should be determined experimentally. The selection of ORs for screening should be based on existing literature for similar fragrance molecules.

Olfactory Signaling Pathway

The activation of an olfactory receptor by an odorant like this compound initiates a G-protein coupled signaling cascade within the olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein Gαolf (inactive) GDP-bound OR->G_protein Activates G_protein_active Gαolf (active) GTP-bound G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP -> cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel (Closed) Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na G_protein_active->AC Activates cAMP->CNG_channel Opens Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade initiated by odorant binding.

Section 3: Stability Testing of this compound

Stability testing is essential to ensure that a fragrance ingredient maintains its desired olfactory characteristics and physical properties over time and under various environmental conditions.

Protocol for Accelerated Stability Testing

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term stability.

Materials:

  • This compound (neat or in a product base)

  • Glass vials with airtight seals

  • Oven or climate chamber capable of maintaining a constant temperature (e.g., 40°C)[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • Trained sensory panel

Procedure:

  • Sample Preparation: Place samples of this compound (or a product containing it) into sealed glass vials.

  • Storage: Store the vials in an oven at a constant elevated temperature (e.g., 40°C) for a period of 1, 2, and 3 months. Store control samples at room temperature in the dark.

  • Analysis at Time Points: At each time point (0, 1, 2, and 3 months), remove a set of samples from both the oven and the control condition.

  • Chemical Analysis: Analyze the chemical composition of the samples using GC-MS to identify any degradation products and to quantify the remaining concentration of this compound.

  • Sensory Evaluation: Conduct a sensory evaluation (as described in Section 1.2) to assess any changes in the odor profile.

  • Data Comparison: Compare the chemical and sensory data of the aged samples to the control samples.

Representative Accelerated Stability Data:

Time (Months)TemperatureThis compound Concentration (%)Sensory Profile Change
025°C (Control)100None
325°C (Control)99.8Negligible
140°C98.5Slight decrease in floral intensity
240°C97.1Noticeable decrease in floral and sweet notes
340°C95.3Development of a slight off-note

Note: This data is representative and should be determined experimentally.

Experimental Workflow Diagrams

Sensory_Evaluation_Workflow start Start prep Prepare this compound Solutions and Blanks start->prep panel Recruit and Train Sensory Panel prep->panel eval Panelists Evaluate Samples (Triangle or Descriptive Test) panel->eval data Collect and Analyze Sensory Data eval->data report Generate Sensory Profile and/or Odor Threshold data->report end End report->end

Caption: Workflow for Sensory Evaluation of this compound.

OR_Assay_Workflow start Start transfect Co-transfect HEK293 Cells with OR and Luciferase Reporter start->transfect plate Plate Transfected Cells in 96-well Plate transfect->plate stimulate Stimulate Cells with This compound Dilutions plate->stimulate incubate Incubate for 4-6 Hours stimulate->incubate assay Perform Luciferase Assay and Measure Luminescence incubate->assay analyze Analyze Data and Generate Dose-Response Curves assay->analyze report Determine EC₅₀ Values for Activated Receptors analyze->report end End report->end

Caption: Workflow for In Vitro Olfactory Receptor Activation Assay.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the research and evaluation of this compound as a fragrance ingredient. By employing these standardized methodologies, researchers can obtain reliable and reproducible data on its sensory characteristics, molecular interactions with olfactory receptors, and stability. This information is invaluable for the development of new fragrances, the quality control of existing products, and for fundamental research into the science of olfaction. It is recommended that researchers adapt these protocols to their specific laboratory conditions and research objectives, always including appropriate controls and statistical analysis to ensure the validity of their findings.

References

Application Notes and Protocols for Piperonyl Acetone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Piperonyl acetone, systematically known as 4-(3,4-methylenedioxyphenyl)-2-butanone (CAS 55418-52-5), is a compound recognized for its sweet, floral, and slightly woody odor, leading to its use in the fragrance and flavor industries.[1][2][3] However, its chemical structure, featuring a reactive ketone functional group and a stable methylenedioxy-phenyl moiety, presents significant potential for its application as a versatile building block in the synthesis of complex pharmaceutical intermediates. The methylenedioxy bridge is a common feature in various biologically active molecules, and the ketone group serves as a handle for numerous synthetic transformations.

This document provides detailed application notes and generalized protocols for two fundamental transformations utilizing this compound—reductive amination and aldol condensation—which are pivotal in the construction of novel scaffolds for drug discovery.

Application Note 1: Synthesis of Bioactive Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, a linkage present in a vast number of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[4][5][6] The ketone moiety of this compound can be converted into a wide array of primary, secondary, and tertiary amines, yielding intermediates for various drug classes. This process typically involves the in-situ formation of an imine or enamine, followed by reduction using a suitable hydride reagent.[7]

Data Presentation: Reductive Amination Conditions

The following table summarizes typical conditions and reported yields for the reductive amination of aryl ketones, which are analogous to this compound.

Catalyst/ReagentAmine SourceSolventTemperature (°C)Time (h)PressureYield (%)Reference
Cobalt Nanoparticlesaq. NH₃ (32%)Water50 - 602010 bar H₂85 - 96[8]
NaBH(OAc)₃ (STAB)Primary/Secondary AmineDichloroethane (DCE)Room Temp.2 - 12Ambient80 - 96[9]
NaBH₃CNPrimary/Secondary AmineMethanol (MeOH)Room Temp.12 - 24Ambient75 - 90[10]
α-Picoline-boranePrimary/Secondary AmineMethanol (MeOH)Room Temp.1 - 3AmbientHigh[11]
Experimental Protocol: General Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride (STAB).

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional, 1-2 equiv for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous DCE.

  • Add the primary amine (1.1 equiv) to the solution. If the amine is a hydrochloride salt, it must be neutralized first, or an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. For less reactive ketones or amines, the addition of glacial acetic acid (1-2 equiv) can catalyze this step.[9]

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Visualization: Reductive Amination Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification PA This compound Mix 1. Mix in Solvent (e.g., DCE) PA->Mix Amine R-NH2 (Amine) Amine->Mix Imine 2. Imine Formation (Acid Catalyst Optional) Mix->Imine Stir @ RT Reduce 3. Add Reducing Agent (e.g., NaBH(OAc)3) Imine->Reduce Stir @ RT Quench 4. Quench Reaction (aq. NaHCO3) Reduce->Quench Extract 5. Extraction Quench->Extract Purify 6. Chromatography Extract->Purify Product Final Product: Substituted Amine Purify->Product G cluster_reactants Reactants cluster_steps Reaction Pathway PA This compound Enolate 1. Enolate Formation (Base, e.g., NaOH) PA->Enolate Aldehyde Ar-CHO (Aldehyde) Addition 2. Nucleophilic Addition (Aldol Adduct Formation) Aldehyde->Addition Enolate->Addition + Ar-CHO Dehydration 3. Dehydration (E1cB Mechanism) Addition->Dehydration - H₂O Product α,β-Unsaturated Ketone (Final Product) Dehydration->Product G PA This compound Step1 1. Reductive Amination (+ Aminoethanol) PA->Step1 Intermediate1 Amino Alcohol Intermediate Step1->Intermediate1 Step2 2. Activation of -OH (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 3. Intramolecular Cyclization (SN2) Intermediate2->Step3 Product Substituted Piperidine Scaffold Step3->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperonyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Piperonyl acetone (also known as 3,4-methylenedioxyphenyl-2-propanone or MDP2P). This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure your starting material, such as isosafrole or piperonal, is of high purity. Impurities can interfere with the reaction and generate side products.[1][2]

  • Catalyst Activity: In catalytic reactions like the Wacker oxidation, the catalyst's activity is paramount. Ensure the palladium catalyst has not been deactivated. The use of a co-catalyst, like copper(II) chloride, is often necessary to reoxidize the palladium.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical variables.

    • Temperature: Side reactions may occur at elevated temperatures. For instance, in reductive amination, higher temperatures can lead to the undesirable reduction of the ketone to an alcohol.[1]

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

    • Solvent: The choice of solvent can significantly impact the reaction. For the Wacker oxidation, solvents like aqueous dimethylformamide (DMF) or methanol are commonly used.[3]

  • Work-up Procedure: Product can be lost during extraction and purification. Ensure proper phase separation and use an adequate amount of solvent for extraction. The yield of recovered product can be as high as 90% depending on the extraction method.[1]

Q2: The reaction mixture turned dark brown or black. Is this normal and how can I prevent it?

A2: A color change to dark brown or black is often observed, particularly during oxidation reactions like the Wacker process.[4][5] While it can indicate the reaction is proceeding, it may also suggest the formation of polymeric side products or decomposition, which can complicate purification and lower the yield.

  • Cause: This is often due to the formation of palladium black (finely divided palladium metal) if the catalytic cycle is inefficient. It can also result from the decomposition of reagents or products at elevated temperatures.

  • Prevention and Mitigation:

    • Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating by ensuring efficient stirring.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of sensitive reagents.

    • Controlled Reagent Addition: Add reagents dropwise or in portions to manage the reaction rate and temperature.

Q3: My product is impure after the initial work-up. What are the common impurities and how can I remove them?

A3: The nature of impurities depends on the synthetic route.

  • From Wacker Oxidation of Safrole/Isosafrole: Common impurities include unreacted starting material, isomers like 1-(3,4-methylenedioxyphenyl)-1-propanone, and various by-products from side reactions.[6][7]

  • From Piperonal: If starting from piperonal, impurities may include unreacted piperonal, the intermediate nitropropene, and its side products.[2][8]

  • Purification Methods:

    • Distillation: Vacuum distillation is the most effective method for purifying this compound.

    • Crystallization: Although this compound is an oil at room temperature, certain impurities may be crystalline and can be removed by filtration.[7]

    • Chromatography: For small-scale, high-purity requirements, column chromatography can be employed to separate the product from closely related impurities.

Q4: The reaction seems to be stalled or incomplete. How can I check for reaction completion and what should I do?

A4: An incomplete reaction is a common reason for low yields.

  • Monitoring the Reaction:

    • TLC: This is a quick and effective way to monitor the disappearance of the starting material. Use an appropriate solvent system to achieve good separation between the starting material and the product.

    • GC/MS: For a more quantitative analysis, GC/MS can be used to determine the relative amounts of starting material and product in the reaction mixture.[6]

  • Troubleshooting a Stalled Reaction:

    • Check Catalyst: If the reaction is catalytic, the catalyst may have been poisoned or deactivated. Adding a fresh portion of the catalyst may restart the reaction.

    • Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct. In some cases, using a slight excess of one reagent can drive the reaction to completion.[9]

    • Temperature and Time: If the reaction is proceeding slowly, increasing the temperature (within a safe and recommended range) or extending the reaction time may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently cited methods for synthesizing this compound (MDP2P) are:

  • Oxidation of Isosafrole: This can be achieved using peroxyacids or through a Wacker oxidation.[5][10] The Wacker oxidation often employs a palladium catalyst.

  • From Piperonal: This route typically involves a condensation reaction with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene, followed by a reduction/hydrolysis step to yield the ketone.[1][2][11]

Q2: What are the critical safety precautions to take during the synthesis?

A2: Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile solvents and reagents.

  • Reactive Reagents: Be cautious with oxidizing agents and strong acids/bases. Ketones can react exothermically with many acids and bases.[12]

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards.

Q3: How can I effectively monitor the progress of the reaction?

A3: As mentioned in the troubleshooting section, Thin Layer Chromatography (TLC) is a convenient method for qualitative monitoring. For quantitative results and to identify by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[6]

Q4: What is the best method for purifying the final product?

A4: For most laboratory and industrial applications, vacuum distillation is the most effective and common method for purifying this compound, which is a relatively high-boiling oil. This method efficiently separates the product from non-volatile impurities and by-products with different boiling points.

Data Presentation

Table 1: Comparison of Conditions for Wacker Oxidation of Safrole

Co-oxidant SystemSolventReported YieldReference
CuCl / O₂DMF / H₂O81%[3]
CuCl / AirDMF / H₂O76%[3]
p-BenzoquinoneDMF / H₂O78%[3]
CuCl₂ / AirMethanol>70%[3]
Methyl NitriteMethanol73%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wacker Oxidation of Isosafrole

This protocol is adapted from established chemical literature and should only be performed by trained professionals in a suitable laboratory setting.

Reagents:

  • Isosafrole

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Oxygen (O₂) or air supply

  • Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser.

  • In the flask, dissolve palladium(II) chloride and copper(II) chloride in a mixture of DMF and water.

  • Begin vigorous stirring and bubble oxygen or air through the solution.

  • Add isosafrole to the reaction mixture, either neat or dissolved in a small amount of DMF.

  • Allow the reaction to stir at room temperature. The color of the solution may change from green to black and then back to green as the reaction nears completion.[4][5]

  • Monitor the reaction by TLC until the isosafrole spot has disappeared.

  • Once complete, pour the reaction mixture into a cold, dilute solution of hydrochloric acid.

  • Extract the aqueous mixture multiple times with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Starting Materials (Isosafrole, PdCl2, CuCl2, DMF/H2O) setup Set up Reaction Vessel start->setup dissolve Dissolve Catalysts in DMF/H2O setup->dissolve add_iso Add Isosafrole dissolve->add_iso react Stir under O2 Atmosphere at Room Temperature add_iso->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with dil. HCl monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate Solvent wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Workflow for this compound Synthesis via Wacker Oxidation.

G start Low Yield Observed q1 Is the starting material pure? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Purify Starting Material q1->a1_no No q2 Was the reaction run to completion? a1_yes->q2 q3 Is the catalyst active? a1_yes->q3 end_node Yield Improved a1_no->end_node a2_yes Evaluate Work-up Procedure q2->a2_yes Yes a2_no Optimize Reaction Time or Temperature q2->a2_no No a2_yes->end_node a2_no->end_node a3_yes Check Reagent Stoichiometry q3->a3_yes Yes a3_no Use Fresh Catalyst q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting Flowchart for Low Yield in Synthesis.

References

Technical Support Center: Purification of Crude Piperonyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Piperonyl acetone.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of crude this compound.

Issue 1: Oily Residue Instead of Crystals During Recrystallization

  • Question: I am trying to recrystallize my crude this compound, but instead of crystals, I am getting an oily substance. What is causing this and how can I fix it?

  • Answer: "Oiling out" is a common issue in recrystallization and can occur for several reasons.[1] It often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[1]

    • Troubleshooting Steps:

      • Add more solvent: The most common reason for oiling out is that the solution is too concentrated. Try adding a small amount of hot solvent to the mixture to dissolve the oil, and then allow it to cool slowly again.[1]

      • Lower the cooling temperature: If the compound's melting point is low, the crystallization temperature might be too high. Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.

      • Change the solvent system: The chosen solvent may not be ideal. A solvent in which the this compound is slightly less soluble at higher temperatures might prevent oiling out. Consider using a solvent pair, such as ethanol-water or acetone-hexane, to fine-tune the solubility.

      • Seeding: Introduce a seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal formation.[1]

Issue 2: Poor Recovery of this compound After Recrystallization

  • Question: After recrystallizing my crude this compound, the yield of pure product is very low. What could be the reasons for this poor recovery?

  • Answer: Low recovery can be attributed to several factors during the recrystallization process.

    • Troubleshooting Steps:

      • Excess solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

      • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. To prevent this, preheat the filtration apparatus (funnel and receiving flask) and use a stemless funnel.

      • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for a period can often increase the yield.

      • Solubility in the wash solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

      • Concentrate the mother liquor: To recover more product, the filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 3: Colored Impurities Persist After Purification

  • Question: My this compound is still colored even after recrystallization. How can I remove these colored impurities?

  • Answer: Colored impurities are common in crude reaction mixtures and often require a specific step for their removal.

    • Troubleshooting Steps:

      • Activated Carbon (Charcoal) Treatment: Activated carbon is effective at adsorbing colored, high-molecular-weight impurities.

        • Procedure: After dissolving the crude this compound in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% of the solute weight). Swirl the hot solution for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Caution: Do not add activated carbon to a boiling solution, as it can cause violent bumping.

      • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography using silica gel or alumina can be an effective method for separating colored impurities from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is typically synthesized via an aldol condensation reaction between piperonal and acetone. Therefore, the common impurities include:

  • Unreacted starting materials: Piperonal and acetone.

  • Aldol addition product: 4-hydroxy-4-(1,3-benzodioxol-5-yl)butan-2-one. This is the intermediate before dehydration to the final product.

  • Double condensation product: 1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one. This can form if the reaction stoichiometry is not carefully controlled.

  • Polymeric byproducts: Aldehydes can undergo self-condensation or polymerization reactions, especially under acidic or basic conditions.

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on solubility data, several solvents can be considered:

  • Ethanol or Isopropanol: These are commonly used and effective solvents for recrystallizing compounds of similar polarity to this compound.

  • Acetone: While used in the synthesis, it can also be a suitable recrystallization solvent, particularly when used in a solvent pair with a non-polar solvent like hexane.

  • Solvent Pairs: A mixture of a "good" solvent (in which this compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. Common pairs include ethanol/water and acetone/hexane.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 49-54 °C . A sharp melting point within this range is a good indicator of purity.

Q4: Can I use distillation to purify crude this compound?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. The boiling point of this compound is reported as 176 °C at 17 mmHg . Distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indication of high purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.[2] Quantitative NMR (qNMR) can be used for precise purity determination.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the sample and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components in the sample, confirming the identity of the main product and any remaining impurities.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterInsoluble (<1 mg/mL)[3]Slightly soluble in hot water[3]
EthanolSlightly solubleSoluble
IsopropanolSlightly solubleSoluble
AcetoneSolubleVery Soluble
ChloroformSlightly solubleSoluble
Diethyl EtherSolubleVery Soluble
Hexane / Petroleum EtherInsoluble[3]Sparingly Soluble
Dimethyl Sulfoxide (DMSO)SolubleVery Soluble

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
Melting Point49-54 °C
Boiling Point176 °C at 17 mmHg
AppearanceColorless to pale yellow crystals

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the mixture for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Vacuum Distillation of Crude this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.[4] Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system using the vacuum source.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure.

  • Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Piperonal Piperonal Crude_PA Crude this compound Piperonal->Crude_PA Acetone Acetone Acetone->Crude_PA Recrystallization Recrystallization Crude_PA->Recrystallization Distillation Vacuum Distillation Crude_PA->Distillation Pure_PA Pure this compound Recrystallization->Pure_PA Distillation->Pure_PA MP Melting Point Pure_PA->MP TLC TLC Pure_PA->TLC NMR NMR Pure_PA->NMR HPLC HPLC Pure_PA->HPLC

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Recrystallization Start Crude this compound in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Formed? Cooling->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Pure_Product Pure Crystals Crystals_Form->Pure_Product Yes Add_Solvent Add More Hot Solvent Oiling_Out->Add_Solvent Yes Seed_Crystal Add Seed Crystal Oiling_Out->Seed_Crystal No Add_Solvent->Cooling Change_Solvent Change Solvent System Change_Solvent->Start Scratch_Flask Scratch Flask Seed_Crystal->Scratch_Flask Scratch_Flask->Change_Solvent

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Issues of Piperonyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving Piperonyl acetone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common solvents?

This compound is practically insoluble in water, with a solubility of less than 1 mg/mL.[1][2] It is also insoluble in petroleum ether. However, it exhibits good solubility in several organic solvents. It is slightly soluble in alcohol, hot water, and ether.[1] For instance, its solubility in Dimethyl Sulfoxide (DMSO) is 100 mg/mL, and it is also slightly soluble in chloroform.[3][4][5]

Q2: What are the main reasons for the poor water solubility of this compound?

This compound's low aqueous solubility is attributed to its chemical structure. It is a ketone with a relatively nonpolar aromatic ring and a hydrocarbon chain, making it hydrophobic.[1][2] The molecule has limited capacity for hydrogen bonding with water molecules, which is a primary driver of solubility for many compounds in aqueous solutions.

Q3: What are the recommended methods to enhance the aqueous solubility of this compound?

There are three primary methods to effectively increase the aqueous solubility of this compound:

  • Co-solvency: This technique involves using a water-miscible organic solvent in which this compound is highly soluble to create a solvent mixture with increased solubilizing power.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, allowing them to be dispersed in an aqueous medium.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, effectively increasing its solubility in water.

Q4: Can changes in pH or temperature improve the solubility of this compound?

While temperature can have a minor effect, with slightly increased solubility in hot water, pH adjustment is generally not an effective method for enhancing the solubility of this compound.[1] As a neutral ketone, it does not have ionizable groups that would significantly change their charge and solubility with varying pH.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of this compound and provides step-by-step solutions.

Problem 1: this compound does not dissolve completely in my aqueous buffer.

  • Cause: Insufficient solubilizing agent or an inappropriate method for your desired concentration.

  • Solution:

    • Verify the solubility limit: First, ensure that the concentration you are trying to achieve is feasible with the chosen method. Refer to the quantitative data table below.

    • Increase the concentration of the solubilizing agent: If using a co-solvent, surfactant, or cyclodextrin, incrementally increase its concentration.

    • Employ physical methods: Gentle heating and/or sonication can aid in the dissolution process.[3]

    • Switch to a more effective solubilization method: If a co-solvent system is failing, consider trying a surfactant-based or cyclodextrin-based approach, which may be more effective for your specific application.

Problem 2: My solution of this compound is cloudy or shows precipitation after preparation.

  • Cause: The solubility limit has been exceeded, or the compound is precipitating out of the solution over time. This can also occur if the stock solution is not properly prepared before adding co-solvents.[3]

  • Solution:

    • Prepare a clear stock solution first: For methods involving co-solvents, ensure you have a clear, fully dissolved stock solution of this compound in a suitable organic solvent (like DMSO) before adding aqueous components.[3]

    • Filter the solution: Use a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or precipitates.

    • Re-evaluate the formulation: The ratio of the solubilizing agent to this compound may need to be optimized. Consider performing a solubility study to determine the optimal concentration of your chosen excipient.

    • Store properly: For solutions in volatile solvents, ensure the container is tightly sealed to prevent solvent evaporation, which can lead to precipitation. For stock solutions, storage at -20°C or -80°C is recommended to maintain stability.[3]

Problem 3: I am observing phase separation in my formulation.

  • Cause: The components of your solvent system are not fully miscible at the concentrations used, or the addition of this compound is causing the system to become unstable.

  • Solution:

    • Ensure proper mixing: Add each solvent component one by one and mix thoroughly before adding the next.[3]

    • Adjust solvent ratios: Modify the volumetric ratios of your co-solvents and aqueous phase to achieve a single, clear phase.

    • Consider a different solubilizer: The chosen co-solvent or surfactant may not be compatible with your aqueous buffer. Refer to literature for compatible systems.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/FormulationSolubilityReference
Water< 1 mg/mL[1]
Petroleum EtherInsoluble[1]
AlcoholSlightly Soluble[1]
Hot WaterSlightly Soluble[1]
EtherSoluble[1]
DMSO100 mg/mL[3]
ChloroformSlightly Soluble[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (13.01 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.01 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (13.01 mM)[3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol describes the use of a common co-solvent mixture to dissolve this compound.

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the solution is clear; gentle heating or sonication may be used if necessary.[3]

  • Prepare the co-solvent mixture: In a separate sterile tube, combine the co-solvents. For example, to prepare 1 mL of the final solution, add 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.

  • Add the stock solution: To the co-solvent mixture, add 100 µL of the this compound stock solution (25 mg/mL in DMSO) and mix well.[3]

  • Add the aqueous phase: Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL. This will result in a final concentration of 2.5 mg/mL this compound in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Final check: Observe the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

Protocol 2: Solubilization using Cyclodextrins

This protocol details the use of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) for solubilization.

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL.

  • Prepare the cyclodextrin solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is fully dissolved.

  • Combine solutions: To prepare a 1 mL final solution, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.[3]

  • Mix thoroughly: Vortex the solution until it is clear and homogenous. This will yield a final concentration of 2.5 mg/mL this compound in 10% DMSO and 90% (20% SBE-β-CD in saline).[3]

Protocol 3: General Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.

  • Add excess compound: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed container. The excess solid should be clearly visible.

  • Equilibrate: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid phase: Allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantify the dissolved compound: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Calculate solubility: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Visualizations

experimental_workflow_cosolvent cluster_prep Preparation cluster_mixing Mixing Steps cluster_final Final Product stock Prepare this compound Stock in DMSO add_stock Add Stock to Co-solvent Mixture stock->add_stock cosolvent Prepare Co-solvent Mixture (PEG300 + Tween-80) cosolvent->add_stock add_saline Add Saline add_stock->add_saline final_solution Final Homogeneous Solution add_saline->final_solution

Caption: Experimental workflow for solubilizing this compound using a co-solvent system.

troubleshooting_logic cluster_solutions_precipitate Troubleshooting for Precipitation cluster_solutions_incomplete Troubleshooting for Incomplete Dissolution start Start: Dissolving This compound issue Is the solution clear? start->issue precipitate Issue: Cloudy or Precipitated Solution issue->precipitate No, cloudy incomplete Issue: Incomplete Dissolution issue->incomplete No, solid remains success Success: Homogeneous Solution issue->success Yes s1_filter Filter the solution precipitate->s1_filter s2_optimize Optimize solubilizer ratio precipitate->s2_optimize s3_stock Ensure clear stock solution was used precipitate->s3_stock s4_increase Increase solubilizer concentration incomplete->s4_increase s5_physical Apply heat/sonication incomplete->s5_physical s6_switch Switch solubilization method incomplete->s6_switch

Caption: Troubleshooting logic for dissolving this compound.

References

Stability of Piperonyl acetone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Piperonyl acetone under various storage conditions. It includes troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store it in a tightly sealed container to prevent moisture absorption.[1] For optimal shelf life, refrigeration at 4°C is advisable.[2]

Q2: I need to store this compound in solution. What solvent should I use and at what temperature?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3] For solutions, storage at -20°C or -80°C is recommended to minimize degradation.[4][5] Stock solutions in DMSO should be used within one month if stored at -20°C, or within six months if stored at -80°C.[5] It is best to prepare fresh solutions for in-vivo experiments on the same day of use.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

Q3: Is this compound sensitive to light?

Yes, compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation. It is recommended to store this compound protected from light.[6] During handling and experiments, minimize exposure to direct sunlight or strong artificial light.

Q4: How does pH affect the stability of this compound in aqueous solutions?

This compound is a ketone and is generally stable in neutral conditions. However, it can be reactive with strong acids and bases, which can catalyze degradation reactions.[7] It is insoluble in water, which may limit hydrolytic degradation in pure water.[6][7] However, in aqueous solutions containing co-solvents, the pH should be controlled to avoid acid- or base-catalyzed hydrolysis.

Q5: What are the potential signs of this compound degradation?

Visual signs of degradation in solid this compound can include a change in color from colorless or pale yellow to a darker shade, or a change in its crystalline structure. In solution, the appearance of new peaks in a chromatogram or a decrease in the main peak's area during analysis by HPLC or GC are clear indicators of degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC analysis of a freshly prepared solution. Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contamination.
Degradation during sample preparation.Prepare samples immediately before analysis. Avoid prolonged exposure to heat or light during preparation.
Rapid loss of this compound concentration in stored solutions. Improper storage temperature.Ensure solutions are stored at the recommended temperature (-20°C or -80°C).[4][5] Verify the accuracy of your freezer.
Repeated freeze-thaw cycles.Aliquot stock solutions into smaller, single-use vials to avoid repeated freezing and thawing.[4]
Presence of incompatible materials.Store this compound away from strong oxidizing agents, acids, and bases.[7]
Inconsistent results in stability studies. Variability in storage conditions.Ensure that all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure).
Analytical method is not stability-indicating.Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.
Discoloration of solid this compound over time. Exposure to light or air (oxidation).Store in an amber-colored, tightly sealed container. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
High storage temperature.Store at the recommended cool temperature.[1]

Stability of this compound Under Different Storage Conditions

The following table summarizes the recommended storage conditions for this compound and the potential degradation pathways.

Storage Condition Solid In Solution (e.g., DMSO) Potential Degradation Pathway
Temperature 4°C (refrigerated) for long-term.[2]-20°C for short to medium-term.[4][5] -80°C for long-term.[4][5]Thermal degradation
Light Store in the dark.Store in amber vials or protect from light.Photodegradation
pH Not applicable.Maintain neutral pH. Avoid strong acids and bases.[7]Acid/base-catalyzed hydrolysis
Atmosphere Tightly sealed container.Sealed container, consider purging with inert gas.Oxidation

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[8][9][10][11]

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Dissolve this compound in a suitable organic solvent and add purified water. Incubate at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable organic solvent and add 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable, transparent container) and a sample of solid this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][4][5][6][7]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Place both the exposed and control samples in a photostability chamber.

  • Sample Analysis: Analyze the samples after a defined exposure period.

4. Thermal Degradation:

  • Place solid this compound in a controlled-temperature oven at a temperature higher than the recommended storage temperature (e.g., 60°C).

  • Sample Analysis: Analyze the sample at various time points to assess the extent of degradation.

Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of Mobile Phase B and gradually increase to elute any more non-polar degradation products.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at the λmax of this compound (to be determined experimentally, likely around 280-300 nm).
Injection Volume 10 µL
Column Temperature 30°C
LC-MS/MS Method for Degradation Product Identification

For the identification of unknown degradation products, a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is highly effective. The HPLC conditions can be similar to the stability-indicating method, with the effluent directed to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of potential degradation products.

  • MS Scan Mode: Full scan mode to detect all ions within a specified mass range.

  • MS/MS Fragmentation: Product ion scan mode to fragment the parent ions of potential degradation products. The fragmentation pattern provides valuable structural information for identification.

Diagrams

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Stock Solution hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (H₂O₂) start->oxidation photolysis Photolytic Stress (UV/Vis Light) start->photolysis thermal Thermal Stress (Elevated Temperature) start->thermal hplc Stability-Indicating HPLC-UV Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc lcms LC-MS/MS Analysis for Degradant Identification hplc->lcms If unknown peaks are observed quant Quantification of This compound hplc->quant pathway Degradation Pathway Elucidation lcms->pathway stability Stability Profile Determination quant->stability pathway->stability

Caption: Forced degradation experimental workflow.

Logical_Relationship cluster_factors Environmental Factors cluster_degradation Degradation of this compound cluster_outcomes Potential Outcomes Temp Temperature Degradation Chemical Degradation Temp->Degradation Light Light Light->Degradation pH pH pH->Degradation Oxygen Oxygen Oxygen->Degradation Loss Loss of Potency Degradation->Loss Products Formation of Degradation Products Degradation->Products ShelfLife Reduced Shelf-Life Degradation->ShelfLife

Caption: Factors influencing this compound stability.

References

Piperonyl Acetone Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with piperonyl acetone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific literature on the complete degradation pathways of this compound is limited, based on its chemical structure (a ketone with a methylenedioxyphenyl group), the primary degradation routes are expected to be microbial/enzymatic and photochemical.

  • Microbial/Enzymatic Degradation: This is considered a significant pathway. Fungi, particularly white-rot fungi, are known to degrade complex aromatic compounds through the action of extracellular enzymes like laccases, peroxidases, and cytochrome P450 monooxygenases.[1][2][3] Bacteria are also capable of degrading ketones and aromatic ethers.[4][5][6] The degradation is likely to initiate with the cleavage of the methylenedioxy bridge, followed by hydroxylation of the aromatic ring and subsequent ring opening. The acetone side chain may be oxidized or reduced.

  • Photodegradation: Exposure to UV light can lead to the breakdown of this compound.[7][8][9] This process often involves the generation of reactive oxygen species that attack the molecule. The degradation may be enhanced by the presence of photosensitizers or photocatalysts like titanium dioxide.[7][8][9]

Q2: What are the likely byproducts of this compound degradation?

A2: The byproducts will vary depending on the degradation method.

  • From microbial degradation: Initial byproducts may include piperonyl alcohol and piperonylic acid, arising from the oxidation of the side chain.[10] Further degradation would likely lead to catechols (from the opening of the methylenedioxy ring) and simpler aliphatic compounds from the breakdown of the aromatic ring.

  • From photodegradation: Photodegradation can result in a complex mixture of smaller molecules. Potential byproducts include piperonal, piperonyl alcohol, and various phenolic compounds.[10]

Q3: My this compound degradation experiment shows low efficiency. What are the possible causes?

A3: Low degradation efficiency can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing the issue. Common causes include suboptimal pH, temperature, insufficient microbial activity (in bioremediation), or low light intensity (in photodegradation).

Q4: Are there any specific safety precautions I should take when handling this compound and its degradation products?

A4: Yes. This compound is a ketone and should be handled with care.[11][12] It is reactive with many acids and bases.[11][12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are essential.[13][14] When conducting degradation experiments, be aware that some byproducts may be more toxic than the parent compound. It is advisable to perform experiments in a well-ventilated area or a fume hood.[14]

Troubleshooting Guides

Issue 1: Incomplete Microbial Degradation
Symptom Possible Cause Suggested Solution
This compound concentration decreases initially, then plateaus. Nutrient limitation in the culture medium.Supplement the medium with a nitrogen and/or phosphorus source.
Accumulation of inhibitory byproducts.Attempt to identify byproducts using techniques like GC-MS or LC-MS. Consider using a microbial consortium that can degrade a wider range of intermediates.
Suboptimal pH or temperature.Monitor and adjust the pH of the culture medium to the optimal range for the selected microorganisms. Ensure the incubation temperature is optimal.
No degradation is observed. Inactive microbial culture.Verify the viability of your microbial strain. Consider using a pre-acclimated culture by gradually exposing it to this compound.
This compound concentration is too high (toxic).Start with a lower initial concentration of this compound.
Issue 2: Unexpected Byproducts in Photodegradation
Symptom Possible Cause Suggested Solution
Formation of polymeric materials. High concentration of reactive intermediates.Decrease the initial concentration of this compound. Optimize the light intensity to control the rate of reaction.
Byproducts are more persistent than this compound. The degradation pathway leads to stable intermediates.Consider a combined approach, such as photocatalysis followed by microbial degradation, to achieve complete mineralization.
Inconsistent byproduct profile between experiments. Fluctuations in experimental conditions.Ensure consistent light intensity, wavelength, temperature, and pH across all experiments.

Experimental Protocols

Protocol 1: Microbial Degradation of this compound using a Fungal Culture
  • Culture Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of a ligninolytic fungus (e.g., Phanerochaete chrysosporium).[15] Incubate at the optimal temperature with shaking until sufficient biomass is obtained.

  • Degradation Assay:

    • Prepare replicate flasks containing a minimal salt medium.

    • Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with a standardized amount of the fungal biomass.

    • Include a control flask without biomass to account for abiotic degradation and a control without this compound to monitor the health of the culture.

    • Incubate under appropriate conditions (e.g., 25-30°C, 150 rpm).

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the concentration of this compound and its byproducts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

Protocol 2: Photocatalytic Degradation of this compound
  • Catalyst Preparation: Prepare a suspension of a photocatalyst, such as TiO2, in deionized water.[8][9]

  • Reaction Setup:

    • Add the photocatalyst suspension to a photoreactor.

    • Add this compound to the desired concentration.

    • Stir the solution in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium.

  • Photoreaction:

    • Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).[8]

    • Maintain a constant temperature using a water bath.

  • Analysis:

    • Collect samples at different time points.

    • Filter the samples to remove the photocatalyst.

    • Analyze the filtrate for this compound and its degradation products using HPLC or GC-MS.[7][9]

Visualizations

Piperonyl_Acetone_Degradation_Pathway cluster_microbial Microbial Degradation cluster_photo Photodegradation This compound This compound Piperonyl_Alcohol Piperonyl Alcohol This compound->Piperonyl_Alcohol Reduction Piperonylic_Acid Piperonylic Acid This compound->Piperonylic_Acid Oxidation Piperonyl_Alcohol->Piperonylic_Acid Catechol_Intermediates Catechol Intermediates Piperonylic_Acid->Catechol_Intermediates Decarboxylation & Methylenedioxy Bridge Cleavage Ring_Cleavage Ring Cleavage Products Catechol_Intermediates->Ring_Cleavage CO2_H2O CO2 + H2O Ring_Cleavage->CO2_H2O Piperonyl_Acetone_Photo This compound Piperonal Piperonal Piperonyl_Acetone_Photo->Piperonal Oxidative Cleavage Photo_Piperonyl_Alcohol Piperonyl Alcohol Piperonyl_Acetone_Photo->Photo_Piperonyl_Alcohol Reduction Phenolic_Byproducts Phenolic Byproducts Piperonal->Phenolic_Byproducts Photo_Piperonyl_Alcohol->Phenolic_Byproducts Further_Oxidation Further Oxidation Products Phenolic_Byproducts->Further_Oxidation

Caption: Proposed degradation pathways for this compound.

Troubleshooting_Workflow Start Start Problem Low Degradation Efficiency Start->Problem Check_Microbial Microbial Degradation? Problem->Check_Microbial Check_Photochemical Photodegradation? Problem->Check_Photochemical Check_Culture Check Culture Viability and Acclimation Check_Microbial->Check_Culture Yes Check_Light Verify Light Source (Intensity, Wavelength) Check_Photochemical->Check_Light Yes Check_Conditions_Microbial Optimize pH, Temp, Nutrients Check_Culture->Check_Conditions_Microbial Check_Toxicity Assess Substrate/ Byproduct Toxicity Check_Conditions_Microbial->Check_Toxicity Analyze_Byproducts Identify Intermediates (GC-MS, LC-MS) Check_Toxicity->Analyze_Byproducts Check_Catalyst Check Catalyst Activity and Concentration Check_Light->Check_Catalyst Check_Conditions_Photo Optimize pH, Temp Check_Catalyst->Check_Conditions_Photo Check_Conditions_Photo->Analyze_Byproducts End Problem Resolved Analyze_Byproducts->End

Caption: Troubleshooting workflow for low degradation efficiency.

References

Technical Support Center: Optimization of Piperonyl Acetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Piperonyl Acetone. The following sections detail frequently asked questions, troubleshooting guides, experimental protocols, and optimized reaction conditions to ensure a high-yield and high-purity synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process involving an aldol condensation of piperonal with acetone, followed by the hydrogenation of the resulting intermediate, piperonylene acetone.

Step 1: Aldol Condensation of Piperonal and Acetone

Question/Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of piperonal. 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO₂, reducing its basicity. 2. Insufficient Catalyst: The amount of base may be too low to effectively deprotonate acetone and catalyze the reaction. 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.1. Use fresh, high-purity base catalyst. 2. Increase the molar ratio of the base to the limiting reactant. 3. Gently warm the reaction mixture. However, be cautious as excessive heat can promote side reactions.[1]
Formation of a significant amount of a higher molecular weight byproduct. This is likely the double condensation product , where a second molecule of piperonal reacts with the initial piperonylene acetone product. This is more common when piperonal is in excess or reaction times are prolonged.[2]1. Use a molar excess of acetone relative to piperonal. A 1:6 molar ratio of piperonal to acetone has been shown to yield good results.[3] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the desired product is maximized. 3. Add the piperonal solution slowly to the acetone and base mixture to maintain a high concentration of acetone relative to piperonal.
Presence of a strong acetone odor and low yield of the condensation product. This may indicate the occurrence of acetone self-condensation , where two molecules of acetone react with each other to form mesityl oxide or diacetone alcohol. This is favored by high concentrations of base and elevated temperatures.[4][5][6]1. Control the reaction temperature, avoiding excessive heating. 2. Optimize the concentration of the base catalyst; a very high concentration is not always better. 3. Ensure piperonal is present to react with the acetone enolate as it is formed.
The reaction mixture becomes very thick and difficult to stir. The product, piperonylene acetone, may be precipitating out of the solution, which is common in this reaction.1. This is often a sign of successful product formation. 2. If stirring becomes impossible, you can add a small amount of additional solvent (e.g., ethanol) to facilitate mixing, but this may slightly decrease the isolated yield.
Difficulty in purifying the piperonylene acetone by recrystallization. 1. Oiling out: The compound may be melting in the hot solvent instead of dissolving, especially if it is impure.[7] 2. No crystal formation upon cooling: The solution may be too dilute, or nucleation is slow.[7] 3. Incorrect solvent choice: The solvent may be too good or too poor for recrystallization.1. Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product. Add a small amount of a co-solvent in which the product is less soluble to induce crystallization. 2. Reduce the volume of the solvent by evaporation. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation. 3. Ideal solvents for recrystallization of piperonylene acetone include ethanol or a mixture of ethanol and water. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[5][8][9][10][11]

Step 2: Catalytic Hydrogenation of Piperonylene Acetone

Question/Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrogenation (presence of starting material). 1. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed to completion. 2. Deactivated Catalyst: The catalyst (e.g., Pd/C) can be poisoned by impurities or lose activity over time. 3. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature.1. Increase the hydrogen pressure. Pressures around 1.5 MPa have been reported to be effective.[12] 2. Use fresh, high-quality catalyst. Ensure all reagents and solvents are free of potential catalyst poisons like sulfur compounds. 3. Monitor the reaction by TLC or GC-MS and extend the reaction time or slightly increase the temperature if necessary. A temperature of 120°C has been used successfully.[12]
Formation of over-reduction byproducts (e.g., piperonyl propanol). This can occur with highly active catalysts, prolonged reaction times, or harsh reaction conditions (high temperature and pressure).1. Use a less active catalyst or a lower catalyst loading. 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. 3. Optimize the reaction temperature and pressure to favor the selective reduction of the double bond over the ketone.
Low yield of this compound after workup. The product may be lost during the filtration of the catalyst or subsequent purification steps.1. Ensure complete transfer of the reaction mixture when filtering the catalyst. Wash the catalyst with a small amount of the reaction solvent to recover any adsorbed product. 2. Optimize the purification method. If using distillation, be aware of the product's boiling point to avoid decomposition. Recrystallization from a suitable solvent is often a good option.
Catalyst is difficult to handle or pyrophoric. Palladium on carbon (Pd/C) can be pyrophoric, especially after use and when dry in the presence of air.1. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible. 2. Do not allow the filtered catalyst to dry completely in the air. Keep it wet with solvent (e.g., water or ethanol) until it can be safely stored or disposed of.

Data Presentation: Optimized Reaction Parameters

The following tables summarize optimized reaction conditions for the synthesis of this compound based on literature data. Researchers should note that optimal conditions can vary depending on the scale of the reaction and the specific equipment used.

Table 1: Aldol Condensation of Piperonal with Acetone

ParameterOptimized Value/RangeExpected OutcomeReference(s)
Piperonal:Acetone Molar Ratio 1:6Minimizes the formation of the double condensation byproduct.[3]
Catalyst NaOH or KOHEffective base catalysts for this condensation.[4]
Catalyst Concentration 1 M aqueous solutionA moderate concentration is often sufficient and can help control side reactions.[13]
Solvent EthanolA common and effective solvent for this reaction.[4][7]
Temperature Room Temperature to 50°CBalances reaction rate with minimizing side reactions. Higher temperatures can lead to acetone self-condensation.[1]
Reaction Time 2-4 hoursTypically sufficient for high conversion. Monitor by TLC.[3]

Table 2: Catalytic Hydrogenation of Piperonylene Acetone

ParameterOptimized Value/RangeExpected OutcomeReference(s)
Catalyst 5% Palladium on Carbon (Pd/C)A standard and effective catalyst for this transformation.[12]
Catalyst Loading ~0.8% w/w (catalyst to substrate)An effective loading for good reaction rates.[12]
Solvent EthanolA suitable solvent for the hydrogenation.[12]
Hydrogen Pressure 1.5 MPaProvides a sufficient driving force for the reaction.[12]
Temperature 120°CFacilitates a reasonable reaction rate.[12]
Reaction Time 3 hoursGenerally sufficient for complete conversion. Monitor by TLC or GC.[12]

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-Methylenedioxyphenyl)but-3-en-2-one (Piperonylene Acetone) via Aldol Condensation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1 equivalent) in ethanol.

  • Add acetone (6 equivalents) to the solution.

  • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (1 M) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product will likely precipitate as a yellow solid.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual NaOH.

  • Further wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure piperonylene acetone.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • To a high-pressure reactor, add piperonylene acetone (1 equivalent), 5% Pd/C catalyst (~0.8% by weight of the substrate), and ethanol as the solvent.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 1.5 MPa.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Maintain these conditions for approximately 3 hours, monitoring the reaction progress by TLC or GC if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol to ensure all the product is collected.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane).

Visualizations

Troubleshooting Workflow for this compound Synthesis

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation start_aldol Start Aldol Condensation check_conversion Low/No Conversion? start_aldol->check_conversion product_precipitates Product Precipitates check_conversion->product_precipitates No troubleshoot_conversion Check Catalyst Activity Increase Catalyst Amount Increase Temperature check_conversion->troubleshoot_conversion Yes check_byproducts Significant Byproducts? purification_aldol Purification of Piperonylene Acetone check_byproducts->purification_aldol No troubleshoot_byproducts Adjust Reactant Ratio (excess acetone) Monitor Reaction Time check_byproducts->troubleshoot_byproducts Yes product_precipitates->check_byproducts start_hydro Start Hydrogenation purification_aldol->start_hydro check_completion Incomplete Reaction? start_hydro->check_completion check_purity Low Purity? check_completion->check_purity No troubleshoot_completion Increase H2 Pressure Check Catalyst Activity Increase Time/Temp check_completion->troubleshoot_completion Yes final_product This compound check_purity->final_product No troubleshoot_purity Optimize Catalyst Loading Control Time/Temp Purify by Distillation/Recrystallization check_purity->troubleshoot_purity Yes purification_final Final Purification G piperonal Piperonal piperonylene_acetone Piperonylene Acetone (Desired Intermediate) piperonal->piperonylene_acetone double_condensation Double Condensation Product (Byproduct) piperonal->double_condensation acetone Acetone acetone->piperonylene_acetone acetone_self Acetone Self-Condensation (e.g., Mesityl Oxide) acetone->acetone_self base Base (e.g., NaOH) base->piperonylene_acetone base->double_condensation base->acetone_self piperonylene_acetone->double_condensation

References

Technical Support Center: Piperonyl Acetone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of piperonyl acetone.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing, what should I do?

A1: If crystallization does not occur, several techniques can be employed to induce it. First, try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth. If that fails, adding a "seed crystal" of previously crystallized this compound can initiate the process. Another common issue is using too much solvent; in this case, carefully evaporating some of the solvent to increase the concentration of the solute may be necessary. Finally, cooling the solution in an ice bath can also promote crystallization.

Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out," where the compound separates as a liquid rather than a solid, often occurs when the solution is too concentrated or cooled too quickly. To remedy this, try reheating the solution to dissolve the oil and then add a small amount of additional solvent. Slow, controlled cooling is crucial. Allowing the solution to cool gradually to room temperature before transferring it to an ice bath can prevent the formation of oils. Using a solvent system where this compound has a slightly lower solubility can also be beneficial.

Q3: The yield of my crystallized this compound is very low. What are the possible reasons?

A3: A low yield can result from several factors. Using an excessive amount of solvent is a common cause, as more of the compound will remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Premature crystallization during a hot filtration step can also lead to loss of product. To avoid this, preheat your filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to rinse the filter paper. Finally, ensure the solution is sufficiently cooled to maximize crystal precipitation before filtration.

Q4: My crystallized this compound is discolored. How can I improve the purity and color?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb some of the desired product.

Q5: What are the common impurities in a this compound synthesis?

A5: The synthesis of this compound typically involves an aldol condensation between piperonal and acetone. Common impurities can include unreacted starting materials (piperonal and acetone) and byproducts from the self-condensation of acetone.[1][2][3] The presence of these impurities can sometimes hinder crystallization.

Data Presentation

Solubility of this compound
SolventTemperatureSolubilityReference
WaterAmbientInsoluble--INVALID-LINK--
ChloroformAmbientSlightly Soluble--INVALID-LINK--
DMSOAmbientSlightly Soluble (~38 mg/mL)--INVALID-LINK--
EthanolAmbientSoluble (≥32.5 mg/mL)--INVALID-LINK--

Note: "Slightly Soluble" indicates that the solubility is less than 1 mg/mL.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Slowly add a minimal amount of hot ethanol while stirring and gently heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This method is useful when this compound is too soluble in a single solvent at room temperature. A patent for the crystallization of the related compound piperonal utilizes an ethanol/water system.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, slowly add water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve observe Observe Solution dissolve->observe no_crystals No Crystals Form observe->no_crystals Clear solution on cooling oiling_out Oiling Out observe->oiling_out Liquid droplets form crystals_form Crystals Form observe->crystals_form Solid precipitates troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Solvent - Cool Further no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and Add Solvent - Cool Slowly oiling_out->troubleshoot_oiling filter_wash Filter and Wash Crystals crystals_form->filter_wash troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve dry Dry Crystals filter_wash->dry end End: Pure this compound dry->end

Caption: Troubleshooting workflow for this compound crystallization.

Factors_Affecting_Crystallization crystallization Successful Crystallization solvent Solvent Choice solvent->crystallization concentration Concentration concentration->crystallization cooling_rate Cooling Rate cooling_rate->crystallization purity Purity of Crude Material purity->crystallization

References

Preventing side reactions in the synthesis of Piperonylidene acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Piperonylidene acetone. The content is designed to address specific issues that may be encountered during experimentation, with a focus on preventing and troubleshooting side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the synthesis of Piperonylidene acetone?

The synthesis of Piperonylidene acetone is a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. In this reaction, piperonal (an aromatic aldehyde without α-hydrogens) reacts with acetone in the presence of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form 4-(1,3-benzodioxol-5-yl)but-3-en-2-one, also known as Piperonylidene acetone.[1]

Q2: What are the most common side reactions in the synthesis of Piperonylidene acetone?

The most common side reactions include:

  • Self-condensation of acetone: Two molecules of acetone can react with each other to form mesityl oxide.[2]

  • Cannizzaro reaction of piperonal: In the presence of a strong base, two molecules of piperonal can disproportionate to form piperonyl alcohol and piperonylic acid.[2]

  • Formation of the aldol adduct: The initial β-hydroxy ketone may not fully dehydrate to form the final α,β-unsaturated ketone (Piperonylidene acetone).

  • Formation of the di-condensation product: One molecule of acetone can react with two molecules of piperonal to form a di-condensation byproduct.[3]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][4] A spot of the reaction mixture is compared against spots of the starting materials (piperonal and acetone). The formation of a new, typically lower Rf spot, indicates the formation of the more conjugated product, Piperonylidene acetone.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for real-time monitoring of reactants, intermediates, and products.[5][6]

Q4: My product is an oil instead of a solid. What should I do?

The formation of an oily product can be due to impurities or the intrinsic properties of the compound.[1] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure Piperonylidene acetone.[1] Cooling the mixture in an ice bath may also promote solidification.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive or Insufficient Catalyst Use a fresh solution of the base catalyst (e.g., NaOH or KOH). Ensure the concentration is sufficient to deprotonate acetone effectively.[1][2]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require cooling (0-5 °C) initially, followed by stirring at room temperature.[2] Excessively high temperatures can promote side reactions.[7]
Incorrect Molar Ratio of Reactants An excess of acetone is often used to minimize the formation of the di-condensation product.[3][7] A molar ratio of piperonal to acetone of 1:6 has been reported to give high yields.[8]
Poor Quality of Starting Materials Ensure that the piperonal and acetone are pure. Impurities can interfere with the reaction.
Presence of Water in Reagents Use anhydrous solvents if necessary, as water can interfere with the base catalyst.
Issue 2: Formation of Significant Side Products
Side Product Prevention Strategy
Acetone Self-Condensation Product (Mesityl Oxide) Slowly add the acetone to a mixture of piperonal and the base catalyst. Maintain a lower reaction temperature to favor the desired cross-condensation.[9]
Cannizzaro Reaction Products (Piperonyl Alcohol and Piperonylic Acid) Use a less concentrated base solution. Ensure that acetone is present and reactive to consume the piperonal.[2]
Aldol Adduct (Incomplete Dehydration) Increase the reaction temperature towards the end of the reaction to promote dehydration. The addition of a dehydrating agent can also be considered.
Di-condensation Product Use a significant excess of acetone relative to piperonal.[3][7] This shifts the equilibrium towards the formation of the mono-substituted product.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of Piperonylidene acetone and analogous chalcones under various conditions. Direct comparative data for Piperonylidene acetone is limited; therefore, data from similar syntheses are included for reference.

ProductAldehydeKetoneCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Piperonylidene acetonePiperonalAcetoneKOHWaterRoom Temp.298.1[8]
BenzalacetoneBenzaldehydeAcetoneNaOHEthanol/Water25-312.2565-78[7]
DibenzalacetoneBenzaldehydeAcetoneNaOHEthanol/Water20-250.590-94[10]
(E)-4-(4-tert-butylphenyl)but-3-en-2-one4-tert-butylbenzaldehydeAcetoneNaOHAcetone40 (Microwave)0.5896[11]
α,α'-bis-benzylidenecyclohexanoneBenzaldehydeCyclohexanoneNaOH (20 mol%)Solvent-freeRoom Temp.0.0898[3]

Experimental Protocols

Base-Catalyzed Synthesis of Piperonylidene Acetone

This protocol is adapted from a general procedure for chalcone synthesis.[2][8]

Materials:

  • Piperonal

  • Acetone

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1 equivalent) in acetone (6 equivalents).[8]

  • Prepare a solution of KOH (1 equivalent) in a small amount of water.[8]

  • Slowly add the KOH solution to the piperonal-acetone mixture while stirring at room temperature.[8]

  • Allow the reaction to proceed for 2 hours, monitoring the progress by TLC.[8]

  • After the reaction is complete, extract the mixture twice with dichloromethane.

  • Wash the combined organic layers with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from methanol to obtain pure Piperonylidene acetone. The expected yield is high, potentially around 98%.[8]

Visualizations

Signaling Pathway: Claisen-Schmidt Condensation

Claisen_Schmidt cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Piperonal Piperonal Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Piperonal->Aldol_Adduct Nucleophilic Attack Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + Base Enolate->Aldol_Adduct Piperonylidene_Acetone Piperonylidene Acetone Aldol_Adduct->Piperonylidene_Acetone - H2O (Dehydration) Base Base (OH-) Base->Enolate

Caption: Reaction pathway for the synthesis of Piperonylidene acetone.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow Start Start: Low Yield Observed Check_Catalyst Check Catalyst Activity and Concentration Start->Check_Catalyst Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Catalyst OK Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Issue Found Check_Ratio Analyze Molar Ratio of Reactants Check_Temp->Check_Ratio Temp OK Check_Temp->Optimize_Conditions Issue Found Check_Purity Assess Purity of Starting Materials Check_Ratio->Check_Purity Ratio OK Check_Ratio->Optimize_Conditions Issue Found Check_Purity->Optimize_Conditions Purity OK Check_Purity->Optimize_Conditions Issue Found Success Successful Synthesis Optimize_Conditions->Success

Caption: Logical workflow for troubleshooting low yield in synthesis.

Logical Relationship: Preventing Side Reactions

Side_Reactions cluster_main Desired Reaction Main_Reaction Piperonal + Acetone -> Piperonylidene Acetone Self_Condensation Acetone Self-Condensation Cannizzaro Cannizzaro of Piperonal Di_Condensation Di-condensation Product Prevention_Strategies Prevention Strategies Prevention_Strategies->Main_Reaction Favors Prevention_Strategies->Self_Condensation Minimizes Prevention_Strategies->Cannizzaro Minimizes Prevention_Strategies->Di_Condensation Minimizes

Caption: Relationship between preventative measures and reaction outcomes.

References

Technical Support Center: Scaling Up Piperonyl Acetone Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and technical data for researchers and chemists scaling up the synthesis of Piperonyl acetone from a laboratory setting to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis from a lab to a pilot plant?

A1: The primary challenges include:

  • Heat Management: Exothermic reactions that are easily managed in a lab flask can lead to thermal runaway in a large reactor. Proper heat exchange and monitoring are critical.

  • Mass Transfer and Mixing: Inefficient mixing in large reactors can cause localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yield.

  • Work-up and Purification: Phase separations and extractions that are simple in a separatory funnel can become complex and lead to emulsion formation at a larger scale. Distillation efficiency can also differ significantly.

  • Safety: Handling larger quantities of reagents and solvents increases the risk. A thorough Process Hazard Analysis (PHA) is essential before any pilot-scale run.

Q2: How does the choice of synthesis route affect scale-up?

A2: The synthesis route is a critical factor. For example:

  • Wacker Oxidation of Safrole: This route often uses a palladium catalyst. Catalyst deactivation, recovery, and cost become significant concerns at the pilot scale. The reaction can also be sensitive to oxygen concentration and pressure.

  • Condensation of Piperonal with Nitroethane: This route involves a nitroalkane intermediate, which can be hazardous. The subsequent reduction or hydrolysis step requires careful control of reagents and conditions to avoid side product formation.

Q3: What analytical methods are recommended for monitoring the reaction at the pilot scale?

A3: In-process monitoring is crucial for a successful scale-up. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for tracking the consumption of starting materials and the formation of this compound and key byproducts.

  • Gas Chromatography (GC): Useful for monitoring volatile components and solvent ratios.

  • Infrared (IR) Spectroscopy: Can be used with a probe for real-time monitoring of specific functional groups to determine reaction completion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process.

Problem Potential Cause Recommended Solution
Low Yield 1. Poor Temperature Control: Localized overheating causing decomposition or side reactions. 2. Inefficient Mixing: Reactants are not in contact, slowing the reaction rate. 3. Reagent Degradation: One of the starting materials degraded before or during the reaction.1. Improve reactor cooling efficiency. Consider slower, controlled addition of the limiting reagent. 2. Increase agitator speed. Evaluate the impeller design for better bulk mixing. 3. Verify the purity of all reagents before use. Store sensitive materials under appropriate conditions (e.g., under nitrogen, protected from light).
Impure Product After Work-up 1. Incomplete Reaction: Starting material remains in the product stream. 2. Emulsion Formation: During aqueous extraction, an inseparable emulsion has formed. 3. Inefficient Distillation: The distillation column is not adequate for separating the product from closely boiling impurities.1. Increase reaction time or temperature slightly, based on lab-scale data. Use HPLC/GC to confirm reaction completion before quenching. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. In the future, consider a different solvent system or a gentler mixing protocol during extraction. 3. Increase the number of theoretical plates in the column (e.g., use a longer packed column) or increase the reflux ratio during fractional distillation.
Reaction Stalls or is Sluggish 1. Catalyst Poisoning/Deactivation: (Applicable to catalytic routes). The catalyst has been rendered inactive by an impurity. 2. Incorrect Stoichiometry: An error was made in calculating reagent quantities for the pilot scale.1. Ensure all reagents and solvents are free from potential catalyst poisons (e.g., sulfur compounds). Consider adding a fresh charge of catalyst if possible. 2. Re-verify all calculations and, if possible, take an in-process sample to analyze the concentration of key reactants.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_temp Review Temperature Logs start->check_temp temp_issue Temperature Excursion Detected? check_temp->temp_issue check_mixing Evaluate Mixing Parameters mixing_issue Is Agitator Speed/Design Adequate? check_mixing->mixing_issue check_reagents Analyze Reagent Purity reagent_issue Is Purity Below Spec? check_reagents->reagent_issue temp_issue->check_mixing No sol_temp Solution: - Improve Heat Exchange - Slow Reagent Addition temp_issue->sol_temp Yes mixing_issue->check_reagents Yes sol_mixing Solution: - Increase Agitator RPM - Re-evaluate Impeller Type mixing_issue->sol_mixing No sol_reagent Solution: - Source Higher Purity Reagents - Re-purify Before Use reagent_issue->sol_reagent Yes no_issue No Obvious Issues Found Proceed to Deeper Analysis reagent_issue->no_issue No G lab 1. Lab-Scale Optimization (Yield, Purity) hazop 2. Process Hazard Analysis (PHA) lab->hazop pilot_design 3. Pilot Plant Batch Sheet Design hazop->pilot_design pilot_run 4. Supervised Pilot Run pilot_design->pilot_run analysis 5. In-Process & Final Product Analysis pilot_run->analysis report 6. Scale-Up Report & Review analysis->report

Technical Support Center: Method Development for Resolving Piperonyl Acetone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical method development and troubleshooting for Piperonyl Acetone and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities: These are typically unreacted starting materials or byproducts of the synthesis. The most common synthesis route involves the condensation of piperonal (heliotropin) and acetone. Therefore, potential process-related impurities include:

    • Piperonal (Heliotropin)

    • Unreacted Acetone

    • Products of acetone self-condensation, such as Diacetone alcohol and Mesityl oxide.

  • Degradation Products: These can form under various stress conditions such as exposure to acid, base, oxidation, heat, or light. A key area of degradation for compounds containing a methylenedioxyphenyl group is the cleavage of the methylenedioxy bridge, which can lead to the formation of catechol derivatives.[1][2][3]

Q2: Which analytical techniques are most suitable for resolving this compound and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are the most common and effective techniques.

  • HPLC: Offers high resolution for separating non-volatile impurities. A reversed-phase C18 column is often a good starting point.

  • GC: Is well-suited for analyzing volatile and semi-volatile impurities, including residual solvents and some process-related impurities.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you should perform forced degradation studies. This involves subjecting this compound to various stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to intentionally generate degradation products. The analytical method is then developed and optimized to resolve the this compound peak from all the degradation product peaks.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of this compound and its impurities.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Sample overload- Incompatible sample solvent- Column contamination or degradation- Secondary interactions with silanols- Reduce injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.- Flush the column with a strong solvent or replace it.- Use a column with end-capping or add a competing base to the mobile phase.
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks- Inadequate column equilibration- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check for leaks and perform pump maintenance.- Equilibrate the column for a sufficient time with the mobile phase before injection.
Co-elution of Impurities - Insufficient chromatographic resolution- Optimize the mobile phase composition (e.g., change the organic modifier, pH, or gradient slope).- Change to a column with a different selectivity (e.g., C8, Phenyl-Hexyl).- Adjust the flow rate or column temperature.
Ghost Peaks - Contamination in the mobile phase, injector, or column- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler.- Flush the column and injector with a strong solvent.
GC Troubleshooting
Problem Potential Cause Recommended Solution
Broad or Tailing Peaks - Active sites in the inlet liner or column- Column contamination- Incorrect flow rate- Use a deactivated inlet liner.- Condition the column or trim the front end.- Optimize the carrier gas flow rate.
Poor Resolution - Inappropriate temperature program- Column overloading- Optimize the oven temperature ramp rate.- Dilute the sample or use a split injection.
Baseline Noise or Drift - Column bleed- Contaminated carrier gas or gas lines- Detector contamination- Use a low-bleed column and ensure the maximum operating temperature is not exceeded.- Use high-purity carrier gas and install traps.- Clean the detector according to the manufacturer's instructions.

Experimental Protocols

Representative HPLC Method for this compound Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required based on the specific impurities encountered.

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Visualizations

Experimental Workflow for Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing and Reporting a Weigh this compound Sample b Dissolve in Diluent a->b c Filter the Solution b->c d Inject into HPLC/GC System c->d e Separation on Analytical Column d->e f Detection (UV, FID, or MS) e->f g Integrate Chromatographic Peaks f->g h Identify and Quantify Impurities g->h i Generate Analysis Report h->i

Caption: A typical workflow for the analysis of impurities in this compound.

Troubleshooting Decision Tree for Poor Peak Resolution

G start Poor Peak Resolution q1 Are peaks fronting or tailing? start->q1 a1 Adjust sample concentration or solvent q1->a1 Yes q2 Are peaks co-eluting? q1->q2 No a1->q2 a2 Optimize mobile phase/gradient q2->a2 Yes end_fail Consult Instrument Specialist q2->end_fail No a3 Change column selectivity a2->a3 end Resolution Improved a3->end G piperonyl_acetone This compound C₁₁H₁₂O₃ catechol_derivative Catechol Derivative C₁₀H₁₂O₄ piperonyl_acetone->catechol_derivative Hydrolysis/Oxidation (Cleavage of methylenedioxy bridge) oxidative_product Oxidative Cleavage Product piperonyl_acetone->oxidative_product Oxidation (Side chain oxidation)

References

Validation & Comparative

A Comparative Analysis of Piperonyl Acetone Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Piperonyl acetone, a significant intermediate in the pharmaceutical and fragrance industries, is synthesized through various chemical pathways. This guide provides a detailed comparative study of the predominant synthesis method, offering experimental data, protocols, and visual representations of the chemical processes for researchers, scientists, and professionals in drug development.

Overview of Synthesis Strategy

The most prevalent and industrially viable method for synthesizing this compound involves a two-step process commencing with piperonal (heliotropin). This strategy leverages a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, followed by a catalytic hydrogenation. This approach is favored for its relatively high yields and straightforward execution.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary stages of this compound synthesis from piperonal.

ParameterStep 1: Aldol CondensationStep 2: Catalytic Hydrogenation
Reaction Name Claisen-Schmidt CondensationCatalytic Hydrogenation
Starting Materials Piperonal, Acetone4-(1,3-benzodioxol-5-yl)but-3-en-2-one
Catalyst Potassium Hydroxide (KOH)5% Palladium on Carbon (Pd/C)
Solvent EthanolEthanol
Reaction Time ~12 hours3 hours
Temperature Room Temperature120°C
Pressure Atmospheric1.5 MPa
Reported Yield 49%[1]86.1%[1]
Product Purity Requires purification98.9%[1]
Overall Yield -85.8% (from piperonal)[1]

Experimental Protocols

Step 1: Synthesis of 4-(1,3-benzodioxol-5-yl)but-3-en-2-one (Aldol Condensation)

This procedure outlines the base-catalyzed condensation of piperonal and acetone.

Materials:

  • Piperonal (benzo[d][1][2]dioxole-5-carbaldehyde) (1.5 g, 0.01 M)

  • Acetone (3.0 g, ~0.05 M)

  • Potassium Hydroxide (KOH) (catalytic amount)

  • Distilled Ethanol

  • Dilute Acetic Acid

  • Ice

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • A mixture of piperonal (1.5 g), acetone (3.0 g), and a catalytic amount of KOH in distilled ethanol is prepared.

  • The mixture is stirred for approximately 12 hours at room temperature.[1]

  • Following the reaction, the mixture is concentrated to remove the ethanol.

  • The concentrated residue is then poured onto ice and neutralized with dilute acetic acid.

  • The resulting solid precipitate is filtered and dried.

  • The crude product is purified by column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether to yield 4-(1,3-benzodioxol-5-yl)but-3-en-2-one.[1]

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol describes the hydrogenation of the intermediate product to yield this compound.

Materials:

  • 4-(1,3-benzodioxol-5-yl)but-3-en-2-one (1908.0 g, 99.6% purity)

  • 5% Palladium on Carbon (Pd/C) catalyst (15 g)

  • Ethanol (6000 mL)

  • Hydrogen gas

Procedure:

  • A mixture of 4-(1,3-benzodioxol-5-yl)but-3-en-2-one (1908.0 g), 5% Pd/C catalyst (15 g), and ethanol (6000 mL) is prepared in a suitable high-pressure reactor.

  • The mixture is stirred for 3.0 hours at 120°C under a hydrogen pressure of 1.5 MPa.[1]

  • After the reaction is complete, the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield this compound.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical reactions and the overall experimental workflow.

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental_Workflow cluster_condensation Aldol Condensation cluster_hydrogenation Catalytic Hydrogenation A Mix Piperonal, Acetone, KOH, and Ethanol B Stir for 12 hours at Room Temperature A->B C Concentrate and Neutralize B->C D Filter, Dry, and Purify (Column Chromatography) C->D E Combine Intermediate, 5% Pd/C, and Ethanol in Reactor D->E Intermediate Product F Heat to 120°C and Pressurize with H2 to 1.5 MPa E->F G Stir for 3 hours F->G H Filter Catalyst and Remove Solvent G->H I I H->I Final Product: This compound

Caption: Experimental workflow for this compound synthesis.

Alternative Synthetic Routes

While the Claisen-Schmidt condensation followed by hydrogenation is the most established method, other named reactions in organic chemistry could theoretically be employed to synthesize this compound or its precursors. These include:

  • Wacker Oxidation: This reaction could potentially oxidize a terminal alkene precursor to form the methyl ketone of this compound.

  • Heck Reaction: This could be used to form the carbon-carbon bond between the piperonyl group and a suitable three-carbon chain.

  • Darzens Condensation: This reaction could be explored to create an epoxide intermediate which could then be rearranged to the target ketone.

However, detailed experimental protocols and yield data for the application of these methods to the specific synthesis of this compound are not as readily available in the literature, making the primary described method the most reliable and well-documented approach.

References

Comparative Guide to Analytical Method Validation for Piperonyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Piperonyl acetone. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common analytical techniques and presents a framework for their validation, drawing parallels from the analysis of structurally related compounds such as safrole and piperonyl butoxide. The provided experimental data is illustrative and serves as a benchmark for researchers to establish and validate their own analytical methods.

Analytical Techniques for this compound Analysis

The chemical structure of this compound lends itself to analysis by common chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent separation and definitive identification based on mass spectra.

Comparison of Analytical Method Performance

The following tables summarize typical validation parameters for hypothetical HPLC and GC-MS methods for the analysis of this compound. These values are based on performance characteristics observed for similar analytes and should be experimentally verified during method validation.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters

ParameterHPLC MethodGC-MS Method
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity HighVery High
Robustness HighModerate

Experimental Protocols

Below are detailed methodologies for the HPLC and GC-MS analysis of this compound. These protocols are starting points and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reverse-phase separation with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm[1].

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive detection and quantification of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate and perform serial dilutions.

  • Sample Preparation: Extract the sample with an appropriate solvent, concentrate the extract, and inject an aliquot into the GC-MS.

Analytical Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: Workflow for analytical method validation.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC-MS are powerful techniques capable of providing accurate and reliable results. However, it is crucial that the chosen method is fully validated to ensure its performance is suitable for its intended use. The information and protocols provided in this guide serve as a foundation for the development and validation of analytical methods for this compound in a research and drug development setting.

References

A Comparative Efficacy Analysis of Piperonyl Acetone and Other Floral-Musky Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fragrance efficacy of Piperonyl Acetone against other fragrance compounds with similar olfactory profiles. Due to the limited availability of public quantitative performance data for this compound, this document outlines the established methodologies for fragrance evaluation and presents available data for comparable floral, spicy, and musky compounds to provide a contextual performance benchmark.

Executive Summary

Data Presentation: Fragrance Compound Performance

The following table summarizes the available quantitative data for this compound and selected comparator compounds. The lack of specific public data for this compound is noted and highlights an area for future research.

Fragrance CompoundCAS NumberMolecular Weight ( g/mol )Scent ProfileOdor Detection ThresholdTenacity (Longevity on Blotter)
This compound 55418-52-5192.21Sweet, floral, powdery, slightly woody, cherry-likeData Not AvailableData Not Available
Piperonal (Heliotropin) 120-57-0150.13Floral, powdery, similar to vanillin or cherry, with almond nuances[1]Data Not AvailableData Not Available
Benzyl Acetate 140-11-4150.17Powerful, sweet, fresh floral (jasmine) with fruity (pear, banana) notes[2]Data Not Available4–15 hours[2][3]
Eugenol 97-53-0164.20Warm, spicy, dry, clove-like, with sweet undertones[4]6–100 ppb (parts per billion)[5] or 0.026 µg/mL[6]~52 hours[4]
Galaxolide 1222-05-5258.42Synthetic musk: woody, floral, sweet, powdery[7]Data Not AvailableVery High (up to 400 hours)

Experimental Protocols

The evaluation of fragrance efficacy relies on a combination of instrumental analysis and sensory panel assessment.

Determination of Fragrance Tenacity (Longevity) by Sensory Panel

This method assesses how long a fragrance remains detectable on a neutral substrate.

Objective: To determine the time until the characteristic odor of a fragrance material is no longer perceptible.

Materials:

  • Fragrance compound (e.g., this compound)

  • Odorless solvent (e.g., dipropylene glycol or ethanol) if dilution is required

  • Bibulous paper (smelling strips), standardized size (e.g., 1 cm x 15 cm)

  • Controlled environment room (22°C, 45% humidity)[8]

  • Panel of at least three trained perfumers or sensory analysts[8]

Procedure:

  • A standardized amount of the fragrance material is applied to a marked area on a smelling strip.

  • The strip is placed in the controlled environment room.

  • The trained panelists smell the strips at predetermined intervals (e.g., 3 hours, 24 hours, 3 days, 1 week)[8].

  • Each panelist records whether the characteristic odor is still detectable.

  • The tenacity is recorded as the last time point at which all panelists could still detect the odor[8].

G cluster_prep Preparation cluster_eval Evaluation cluster_result Result A Apply Standardized Amount of Fragrance to Blotter B Place in Controlled Environment (22°C, 45% RH) A->B Start C Sensory Panel Evaluation at Time Intervals (3h, 24h, 3d, etc.) B->C Incubate D Record Odor Detection C->D Assess D->C Continue Intervals E Determine Tenacity: Last Time Point of Unanimous Detection D->E Odor Dissipated G A Sample Preparation: Fragrance on Substrate in Sealed Vial B Incubation at Controlled Temperature A->B C Automated Headspace Sampling at Timed Intervals B->C C->C Repeat Sampling D GC-MS Analysis: Separation & Quantification C->D E Data Analysis: Generate Evaporation Curve D->E G cluster_membrane Cell Membrane cluster_signal Intracellular Signaling odorant Piperonyl Acetone receptor Olfactory Receptor (OR) odorant->receptor Binds g_protein Gα-olf receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cng_channel CNG Ion Channel ions Cation Influx (Na+, Ca2+) cng_channel->ions atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase camp->cng_channel Opens signal Action Potential to Brain ions->signal Triggers

References

Comparing the synergistic activity of Piperonyl acetone with other pesticide synergists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction to Pesticide Synergists

In the ongoing effort to develop effective and sustainable pest management strategies, pesticide synergists play a crucial role. These compounds, while often exhibiting little to no insecticidal properties on their own, significantly enhance the efficacy of active insecticidal ingredients.[1] The primary mechanism for this enhancement is the inhibition of metabolic enzymes within the insect, which would otherwise detoxify the insecticide.[2] By blocking these detoxification pathways, synergists ensure that a higher concentration of the active insecticide reaches its target site, thereby increasing its potency and helping to mitigate the development of insecticide resistance.[3][4]

The most prominent family of enzymes involved in insecticide detoxification is the cytochrome P450 monooxygenases (P450s).[5][6] Synergists like the well-known Piperonyl Butoxide (PBO) function by inhibiting these P450 enzymes.[2][7][8] This guide provides a comparative overview of the synergistic activity of Piperonyl Acetone against other established synergists, offering data-driven insights for researchers and professionals in pesticide development.

Mechanism of Action: P450 Inhibition

The synergistic action of compounds like Piperonyl Butoxide (PBO) and, presumably, this compound is rooted in their ability to inhibit cytochrome P450 enzymes.[2] These enzymes are the insect's primary defense against xenobiotics, breaking down insecticides into less toxic, more easily excreted metabolites. The synergist competitively binds to the active site of the P450 enzyme, preventing it from metabolizing the insecticide. This leads to a higher internal concentration and prolonged activity of the insecticide, ultimately increasing insect mortality.[2][5]

G cluster_0 Normal Metabolism (No Synergist) cluster_1 Synergistic Action Pesticide_A Insecticide P450_A Cytochrome P450 (Detoxification Enzyme) Pesticide_A->P450_A Metabolism Insect_A Target Pest Pesticide_A->Insect_A Low Toxicity Metabolite_A Inactive Metabolite P450_A->Metabolite_A Pesticide_B Insecticide P450_B Cytochrome P450 (Detoxification Enzyme) Pesticide_B->P450_B Metabolism Blocked Insect_B Target Pest Pesticide_B->Insect_B High Toxicity Synergist This compound / PBO Synergist->P450_B Inhibition G A 1. Prepare Stock Solutions - Insecticide in Acetone - Synergist in Acetone B 2. Create Serial Dilutions - Group A: Insecticide only - Group B: Insecticide + Synergist (fixed ratio) A->B C 3. Insect Treatment (Topical Application) - Anesthetize insects (e.g., chilling/CO2) - Apply 0.5-1µL solution to dorsal thorax B->C D 4. Incubation & Observation - Transfer to holding containers - Maintain controlled temp & humidity - Provide food/water C->D E 5. Assess Mortality - Record mortality at 24 hours post-treatment D->E F 6. Data Analysis - Correct for control mortality (Abbott's formula) - Perform Probit Analysis E->F G 7. Determine Results - Calculate LC50 for each group - Calculate Synergistic Ratio (SR) F->G

References

Navigating Off-Target Effects: A Comparative Guide to Piperonyl Acetone Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, understanding the potential for off-target interactions is paramount to ensuring the specificity and safety of candidate molecules. This guide provides a comparative analysis of the known cross-reactivity profile of Piperonyl Acetone, a widely used fragrance and flavoring agent. Due to the limited publicly available data on its cross-reactivity, this guide will draw comparisons with its structurally related and extensively studied analog, Piperonyl Butoxide (PBO), to infer potential areas of biological interaction. We will also outline standard experimental protocols for assessing compound cross-reactivity, providing a framework for the empirical evaluation of this compound.

At a Glance: this compound vs. Piperonyl Butoxide

While both this compound and Piperonyl Butoxide share a methylenedioxyphenyl moiety, their known biological activities and the extent of their characterization differ significantly. This compound is primarily recognized as a food additive and fragrance component.[1][2] In contrast, Piperonyl Butoxide is a well-established insecticide synergist, a role it achieves through the inhibition of cytochrome P450 (CYP) enzymes.[3]

FeatureThis compoundPiperonyl Butoxide (PBO)
Primary Use Food flavoring, fragrance ingredient[1][2]Insecticide synergist[4]
Known Mechanism of Action Not well-defined in public literature.Inhibition of cytochrome P450 (CYP) enzymes[3]
Cross-Reactivity Data Limited to a negative Salmonella mutagenicity test.Extensive data on CYP450 inhibition and other off-target effects.[3]
Reported Off-Target Effects No significant off-target effects are well-documented in publicly accessible studies.Hepatocellular necrosis, cytotoxicity, effects on exploratory behavior, and inhibition of the Hedgehog signaling pathway have been reported.[3]

Potential Cross-Reactivity of this compound: An Extrapolation from Piperonyl Butoxide

Given the structural similarity to PBO, it is plausible that this compound could exhibit inhibitory activity against cytochrome P450 enzymes. These enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.

Cytochrome P450 Family

The primary mechanism of action for PBO is the inhibition of the mixed-function oxidase system, particularly cytochrome P450 enzymes, in insects. This inhibition prevents the metabolic breakdown of insecticides, thereby increasing their potency. In humans, the major drug-metabolizing CYP isoforms include CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4. Any potential cross-reactivity of this compound with these enzymes would be a critical consideration in a drug development context.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This typically involves a series of in vitro assays, progressing from broad panel screens to more specific mechanistic studies.

General Compound Cross-Reactivity Screening Workflow

A standard workflow for assessing the selectivity of a compound begins with a broad panel of in vitro assays against a diverse set of targets. Hits from this primary screen are then subjected to confirmatory assays and dose-response studies to determine potency. Subsequent secondary assays are aimed at elucidating the mechanism of action and functional consequences of the off-target interaction.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Secondary & Mechanistic Assays A Compound Library (Including this compound) B Broad Target Panel (e.g., Receptors, Kinases, Ion Channels) A->B C High-Throughput Screening (HTS) B->C D Identify 'Hits' C->D E Confirmatory Assays (Single-point re-test) D->E F Dose-Response Assays (e.g., IC50 determination) E->F G Mechanism of Action Studies (e.g., Enzyme kinetics) F->G H Cell-based Functional Assays G->H I Selectivity Profiling (Against related targets) H->I

General workflow for compound cross-reactivity screening.
Cytochrome P450 Inhibition Assay Protocol

A common method to assess CYP inhibition is to use human liver microsomes, which are rich in these enzymes.[5]

  • Preparation of Reagents :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare human liver microsomes and a panel of specific CYP isoform substrates.

    • Prepare a solution of the necessary cofactor, NADPH.

  • Incubation :

    • In a multi-well plate, combine the human liver microsomes, a specific CYP substrate, and a range of concentrations of this compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

  • Reaction Termination and Analysis :

    • After a set incubation time, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the presence of the substrate's metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis :

    • Quantify the amount of metabolite formed at each concentration of this compound.

    • Calculate the percent inhibition relative to a vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

G cluster_workflow CYP450 Inhibition Assay Workflow prep 1. Reagent Preparation - this compound Stock - Human Liver Microsomes - CYP Substrate - NADPH incubate 2. Incubation - Combine reagents - Pre-incubate at 37°C - Initiate with NADPH prep->incubate terminate 3. Reaction Termination - Add cold acetonitrile - Centrifuge incubate->terminate analyze 4. LC-MS/MS Analysis - Quantify metabolite terminate->analyze data 5. Data Analysis - Calculate % Inhibition - Determine IC50 analyze->data

Workflow for a Cytochrome P450 inhibition assay.

Potential Signaling Pathway Interactions

The off-target effects of Piperonyl Butoxide extend beyond CYP inhibition and have been shown to impact cellular signaling pathways. For instance, PBO has been identified as an inhibitor of the Hedgehog signaling pathway through antagonism of the Smoothened (SMO) protein.[3] This pathway is crucial for embryonic development and its dysregulation is implicated in certain cancers. While it is unknown if this compound shares this activity, it highlights the importance of investigating the effects of small molecules on key signaling cascades.

G cluster_pathway Hypothetical Inhibition of a Signaling Pathway ligand Signaling Ligand receptor Receptor ligand->receptor transducer Signal Transducer receptor->transducer tf Transcription Factor transducer->tf gene Gene Expression tf->gene response Cellular Response gene->response piperonyl_acetone This compound (Hypothetical) piperonyl_acetone->transducer Inhibition

Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking in the public domain, its structural relationship to Piperonyl Butoxide suggests a potential for interactions with cytochrome P450 enzymes. For researchers and drug development professionals, this underscores the necessity of comprehensive profiling of any small molecule intended for biological application. The experimental workflows outlined in this guide provide a standard framework for such investigations. Empirical testing of this compound against a broad panel of biological targets, with a particular focus on drug-metabolizing enzymes like the cytochrome P450s, is essential to fully characterize its safety and selectivity profile.

References

Comparative Analysis of Piperonyl Acetone Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of structural analogues of Piperonyl acetone, focusing on their tyrosinase inhibitory and insecticidal properties. This document summarizes available experimental data, details relevant methodologies, and explores the structure-activity relationships of these compounds.

Introduction to this compound and its Analogues

This compound, a compound known for its pleasant sweet, floral, and slightly woody odor, has applications in the flavor and fragrance industries. Its core structure, featuring a methylenedioxybenzene ring attached to an acetone moiety, has served as a scaffold for the synthesis of various analogues. Researchers have explored the modification of this structure to investigate and enhance its biological activities, particularly in the realms of enzyme inhibition and insecticidal action. This guide delves into the comparative activities of these synthesized analogues, providing a valuable resource for those engaged in the discovery and development of novel bioactive compounds.

Comparative Biological Activities

While a direct comparative study of a broad range of this compound analogues for both tyrosinase inhibitory and insecticidal activities is not extensively available in the public domain, analysis of structurally related compounds, such as chalcones derived from piperonal and fluorinated benzyl acetone analogues, provides significant insights into their potential activities.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation and in the food industry to prevent browning. Analogues of this compound, particularly chalcones synthesized from piperonal, have been evaluated for their tyrosinase inhibitory potential.

Table 1: Tyrosinase Inhibitory Activity of Piperonal-Derived Chalcone Analogues

CompoundStructureIC50 (µM)Inhibition TypeReference
Kojic Acid (Standard) 16.67Competitive[1]
Piperonal Chalcone 1 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-oneData not available-[2][3]
Substituted Piperonal Chalcones Various substitutions on the phenyl ringActivity varies with substitution-[4]

The synthesis of chalcones from piperonal involves a Claisen-Schmidt condensation reaction between piperonal and an appropriate acetophenone.[2][3][4] The structure-activity relationship (SAR) studies on various chalcones suggest that the presence and position of hydroxyl and other electron-donating or withdrawing groups on the phenyl ring significantly influence their tyrosinase inhibitory activity.

Insecticidal Activity

The structural similarity of this compound to compounds with known insecticidal properties has prompted investigation into its analogues as potential pest control agents. Studies on related compounds, such as fluorinated benzyl acetone analogues, provide valuable insights into the structural requirements for insecticidal activity.

A study on ring-fluorinated benzyl acetone analogues against the Queensland fruit fly (Bactrocera tryoni) revealed that fluorination significantly enhances toxicity.

Table 2: Insecticidal Activity of Benzyl Acetone Analogues against Queensland Fruit Fly

CompoundStructureLC50 (µmol/cm²)
Benzyl Acetone 4-phenylbutan-2-one> 1.0
4-(4-fluorophenyl)-butan-2-one 0.12
4-(3-fluorophenyl)-butan-2-one 0.08
4-(2-fluorophenyl)-butan-2-one 0.25
4-(3,4-difluorophenyl)-butan-2-one 0.06

Data extracted from a study on benzyl acetone analogues, which are structurally similar to this compound but lack the methylenedioxy group.

The data suggests that the position and number of fluorine atoms on the benzene ring influence the insecticidal potency. These findings indicate that similar modifications to the this compound scaffold could yield compounds with significant insecticidal properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of this compound analogues and the evaluation of their biological activities.

Synthesis of Piperonal-Substituted Chalcones (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from piperonal.[2][3]

Materials:

  • Piperonal

  • Substituted acetophenone

  • Ethanol

  • 40% Sodium hydroxide solution

  • Ice

  • Distilled water

  • Round bottom flask

  • Magnetic stirrer

  • Refrigerator

Procedure:

  • Dissolve 0.1 molar equivalent of the desired acetophenone and 0.1 molar equivalent of piperonal in 20 mL of ethanol in a round bottom flask.

  • Cool the mixture in an ice bath.

  • Add 10 mL of 40% sodium hydroxide solution dropwise to the mixture with continuous stirring over a period of 30 minutes.

  • Continue stirring the reaction mixture for an additional 2 hours at room temperature.

  • Store the reaction mixture in a refrigerator overnight to allow for the formation of a solid product.

  • Neutralize the mixture with drops of concentrated hydrochloric acid.

  • Add 40 mL of ice-cold distilled water to the mixture and filter the resulting precipitate.

  • Wash the solid product with cold distilled water and allow it to air dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

  • Characterize the synthesized compound using techniques such as melting point determination, ¹H NMR, and ¹³C NMR.[3]

Tyrosinase Inhibitory Activity Assay

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds.[1]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Kojic acid (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a specific volume of the phosphate buffer, the tyrosinase solution, and the test compound solution.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

  • Measure the absorbance of the resulting dopachrome at 475 nm at regular intervals using a spectrophotometer.

  • The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Insecticidal Bioassay (Leaf Dip Method)

This protocol describes a method for evaluating the insecticidal activity of compounds against a model insect pest, Spodoptera litura.[5]

Materials:

  • Test compounds

  • Acetone (or another suitable solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Castor leaves (or another suitable host plant)

  • Second or third instar larvae of Spodoptera litura

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the test compound in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.

  • Dip castor leaves into each test solution for a specific duration (e.g., 30 seconds).

  • Allow the treated leaves to air dry.

  • Place the treated leaves into Petri dishes lined with moist filter paper.

  • Release a known number of Spodoptera litura larvae (e.g., 10-20) into each Petri dish.

  • A control group should be prepared using leaves dipped only in the water and surfactant solution.

  • Maintain the Petri dishes at a controlled temperature and humidity.

  • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula.

  • Determine the LC50 value (the lethal concentration that kills 50% of the test population) using probit analysis.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the underlying biological pathways is essential for a clear understanding of the research.

Experimental_Workflow cluster_synthesis Synthesis of Analogues cluster_bioassays Biological Evaluation Start Piperonal & Acetophenone Analogues Reaction Claisen-Schmidt Condensation Start->Reaction Base catalyst (NaOH) Purification Recrystallization & Characterization Reaction->Purification Analogues Purified Analogues Purification->Analogues Tyrosinase Tyrosinase Inhibition Assay Analogues->Tyrosinase Insecticidal Insecticidal Bioassay Analogues->Insecticidal Data_Analysis Data Analysis (IC50 / LC50) Tyrosinase->Data_Analysis Insecticidal->Data_Analysis SAR SAR Data_Analysis->SAR Structure-Activity Relationship

Caption: Workflow for the synthesis and biological evaluation of this compound analogues.

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine Tyrosinase Tyrosinase DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor This compound Analogue (Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Simplified pathway of melanin synthesis and the point of tyrosinase inhibition.

Conclusion

The structural framework of this compound presents a promising starting point for the development of novel tyrosinase inhibitors and insecticides. The available data on related compounds strongly suggest that modifications to the aromatic ring and the acetone side chain can significantly modulate biological activity. Further systematic synthesis and screening of a dedicated library of this compound analogues are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further development in the pharmaceutical, cosmetic, and agricultural sectors. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

Benchmarking Piperonyl acetone performance in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Piperonyl Acetone's performance in its primary applications: as a fragrance enhancer, a pharmaceutical intermediate, and an agrochemical synergist. Through a review of available data and experimental protocols, this document aims to offer an objective comparison with alternative compounds and methodologies, enabling informed decisions in research and development.

This compound in the Fragrance and Flavor Industry

This compound, with its sweet, floral, and slightly fruity aroma, is a valuable ingredient in the fragrance and flavor industry. It is primarily utilized as a fixative, a substance that reduces the volatility of other aromatic compounds, thereby enhancing the longevity of a scent.

Performance as a Fragrance Fixative

The efficacy of a fragrance fixative is determined by its ability to prolong the evaporation of the more volatile top and middle notes of a perfume. This is evaluated through both sensory analysis by trained panelists and instrumental analysis, such as headspace gas chromatography-mass spectrometry (GC-MS), which measures the concentration of fragrance compounds in the air over time.

Experimental Protocols for Performance Evaluation

Objective: To assess the effect of this compound on the longevity of a fragrance formulation through sensory perception.

Methodology:

  • Panel Selection: A panel of at least 10 trained sensory assessors is selected.

  • Sample Preparation:

    • Prepare a control fragrance formulation.

    • Prepare a test fragrance formulation containing a specified concentration (e.g., 1-5%) of this compound.

    • An alternative formulation with another fixative (e.g., Raspberry Ketone) can be included for comparison.

  • Application: Apply a standardized amount (e.g., 0.1 mL) of the control and test formulations to separate, labeled fragrance blotters or the forearms of panelists.

  • Evaluation: Panelists evaluate the intensity and character of the fragrance at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Data Analysis: The perceived intensity ratings are statistically analyzed to determine if there is a significant difference in fragrance longevity between the formulations.

Objective: To quantitatively measure the evaporation rate of fragrance compounds in the presence and absence of this compound using Headspace GC-MS.

Methodology:

  • Sample Preparation: Prepare fragrance solutions as described in the sensory evaluation protocol.

  • Headspace Sampling: Place a standardized amount of each formulation onto a suitable substrate (e.g., filter paper) within a sealed headspace vial.

  • GC-MS Analysis: At specified time intervals, sample the headspace (the air above the sample) and inject it into a GC-MS system.

  • Data Analysis: Identify and quantify the concentration of key volatile fragrance compounds in the headspace at each time point. A slower decrease in the concentration of these compounds in the test formulation compared to the control indicates the fixative effect of this compound.[1][2][3][4][5]

Fragrance_Evaluation_Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis (GC-MS) S1 Sample Preparation (Control vs. Test) S2 Application on Blotters/Skin S1->S2 S3 Panelist Evaluation (Time Intervals) S2->S3 S4 Statistical Analysis of Intensity Ratings S3->S4 Decision Comparative Performance S4->Decision I1 Sample Preparation (Control vs. Test) I2 Headspace Sampling (Time Intervals) I1->I2 I3 GC-MS Analysis I2->I3 I4 Quantification of Volatile Compounds I3->I4 I4->Decision Start Start Start->S1 Start->I1 End End Decision->End

Workflow for evaluating fragrance fixative performance.

This compound in Pharmaceutical Synthesis

This compound, also known in the context of illicit drug synthesis as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) or Piperonyl Methyl Ketone (PMK), is a critical precursor in the synthesis of certain psychoactive substances, most notably 3,4-Methylenedioxymethamphetamine (MDMA). It also serves as a potential intermediate in the synthesis of legitimate pharmaceuticals, such as the antihistamine Diphenhydramine.

Performance as a Pharmaceutical Intermediate

The performance of this compound as a pharmaceutical intermediate is evaluated based on the yield and purity of the final product. Different synthetic routes starting from various precursors can lead to varying outcomes.

Table 1: Comparison of Synthetic Routes to MDP2P (this compound)

PrecursorSynthetic MethodReported Overall YieldKey ImpuritiesReference
Piperonal via MDP-2-NitropropeneModerate1-(3,4-methylenedioxyphenyl)-1-propanone, 3-methyl-6,7-methylenedioxyisoquinoline-1,4-dione[6][7][8][9][10]
Isosafrole OxidationModerate1-methoxy-1-(3,4-methylenedioxyphenyl)-2-propanone[6]
Helional via Enamine IntermediateGoodPiperonal, Camphor, Safrole, Isosafrole[11]
Piperine Ozonolysis/Oxidative Cleavage55-81% (to Piperonal)6-Chloropiperonal and its derivatives

Note: Yields are highly dependent on specific reaction conditions and should be considered indicative.

Experimental Protocols for Synthesis

Objective: To synthesize this compound (MDP2P) from Piperonal.

Methodology:

  • Condensation: React Piperonal with nitroethane in the presence of a base catalyst (e.g., ammonium acetate) to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP-2-NP).[7][10]

  • Reduction: Reduce the MDP-2-NP intermediate to MDP2P. This can be achieved through various methods, including iron in acetic acid.

  • Purification: Purify the crude MDP2P via distillation or chromatography.

  • Analysis: Characterize the final product and identify any impurities using GC-MS.[6][12]

Objective: To synthesize MDMA from MDP2P.

Methodology:

  • Reaction Setup: Dissolve MDP2P and a primary amine (e.g., methylamine hydrochloride) in a suitable solvent (e.g., methanol).

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to the mixture. The reaction is typically carried out at ambient temperature.[7]

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purification: Purify the crude MDMA base, often by conversion to its hydrochloride salt and subsequent recrystallization.

  • Analysis: Confirm the structure and purity of the final product using techniques like NMR and GC-MS.

MDMA_Synthesis_Pathway Piperonal Piperonal MDP2NP MDP-2-Nitropropene Piperonal->MDP2NP Condensation Nitroethane Nitroethane Nitroethane->MDP2NP MDP2P This compound (MDP2P) MDP2NP->MDP2P Reduction MDMA MDMA MDP2P->MDMA Reductive Amination Methylamine Methylamine Methylamine->MDMA

Simplified synthetic pathway from Piperonal to MDMA.

While literature describes the synthesis of Diphenhydramine from starting materials like diphenylmethanol or chlorodiphenylmethane with yields up to 98%, a direct, high-yield synthesis route starting from this compound is not well-documented in publicly available scientific literature.[13][14][15][16][17] The structural dissimilarity would necessitate a multi-step synthetic sequence, likely resulting in a lower overall yield compared to established methods.

This compound in the Agrochemical Industry

In agriculture, certain methylenedioxyphenyl compounds are known to act as synergists, substances that, while having little to no pesticidal activity themselves, enhance the efficacy of active insecticides. The most well-known synergist in this class is Piperonyl Butoxide (PBO). This compound shares the methylenedioxyphenyl moiety and is also considered a potential synergist.

Performance as an Insecticide Synergist

The primary mechanism of action for methylenedioxyphenyl synergists is the inhibition of cytochrome P450 monooxygenases in insects.[18][19][20][21][22] These enzymes are crucial for the detoxification of insecticides. By inhibiting these enzymes, the synergist allows the insecticide to persist longer in the insect's body, increasing its toxic effect.

Direct comparative data on the synergistic efficacy of this compound versus PBO is scarce. However, studies on PBO and other methylenedioxyphenyl compounds provide a framework for evaluating potential performance. The synergistic ratio (SR), which is the ratio of the LD50 of the insecticide alone to the LD50 of the insecticide in the presence of the synergist, is a key performance metric.

Table 2: Synergistic Ratios of Piperonyl Butoxide (PBO) with Pyrethroid Insecticides

InsecticideInsect SpeciesSynergistic Ratio (SR)Reference
PyrethrinsHyalella azteca3.2 - 3.4[23]
PermethrinMusca domestica (house fly)~4.0[24]
DeltamethrinPyrethroid-resistant bed bugs40 - 176[25]
CarbofuranMusca domestica (house fly)6.4[24]

Note: The synergistic ratio can vary significantly depending on the insect species, its level of resistance, and the specific insecticide used.

Experimental Protocols for Efficacy Evaluation

Objective: To determine the synergistic ratio of this compound with a pyrethroid insecticide against a target insect species (e.g., Musca domestica).

Methodology:

  • Insect Rearing: Rear a susceptible strain of the target insect under controlled laboratory conditions.

  • Solution Preparation: Prepare serial dilutions of the insecticide in a suitable solvent (e.g., acetone). Prepare a solution of this compound at a concentration that is non-lethal to the insects.

  • Topical Application:

    • For the insecticide-alone group, apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of individual insects.

    • For the synergist group, pre-treat insects with the this compound solution a set time (e.g., 1 hour) before applying the insecticide dilutions.

  • Observation: House the treated insects in containers with food and water and record mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the LD50 (the dose required to kill 50% of the population) for both the insecticide-alone and the synergized groups using probit analysis. The synergistic ratio is then calculated as: SR = LD50 (insecticide alone) / LD50 (insecticide + synergist).[26][27][28][29]

P450_Inhibition_Pathway cluster_normal Normal Detoxification cluster_synergist Synergistic Action Insecticide Pyrethroid Insecticide P450 Cytochrome P450 Enzymes Insecticide->P450 Metabolism Metabolites Non-toxic Metabolites P450->Metabolites Detoxification Synergist This compound Blocked_P450 Inhibited Cytochrome P450 Synergist->Blocked_P450 Inhibition Toxicity Increased Toxicity Blocked_P450->Toxicity Reduced Metabolism Insecticide2 Pyrethroid Insecticide Insecticide2->Blocked_P450 Insecticide2->Toxicity

Mechanism of insecticide synergism by P450 inhibition.

Conclusion

This compound is a versatile compound with established applications in the fragrance, pharmaceutical, and agrochemical industries. While its performance as a fragrance fixative is well-recognized in practice, and its role as a precursor in certain chemical syntheses is clearly defined, there is a notable lack of publicly available, direct quantitative data comparing its performance to that of its main alternatives. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and generate the data necessary for a comprehensive performance benchmark. Further research into the synergistic efficacy of this compound in agrochemical applications is particularly warranted to explore its potential as a viable alternative to more commonly used synergists like Piperonyl Butoxide.

References

The Efficacy of Piperonyl Acetone: An Uncharted Territory in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the in vivo and in vitro efficacy of piperonyl acetone. Despite its structural similarity to the well-known insecticide synergist piperonyl butoxide (PBO), this compound remains largely uninvestigated for its biological activity in experimental research settings. This comparison guide, intended for researchers, scientists, and drug development professionals, pivots to address this critical lack of data, summarizing the available information on this compound and contrasting it with the extensive research on PBO.

Currently, information on this compound is predominantly confined to its application as a fragrance and flavoring agent. It is known by several synonyms, including 4-(3,4-methylenedioxyphenyl)-2-butanone, Heliotropyl acetone, and Dulcinyl. Regulatory and safety assessments have focused on its use in consumer products, with little to no publicly available data on its potential therapeutic or pesticidal efficacy.

In stark contrast, piperonyl butoxide (PBO) is a well-documented compound with a clearly defined mechanism of action. PBO acts as a potent inhibitor of cytochrome P450 enzymes, a large family of enzymes responsible for metabolizing a wide range of substances, including insecticides. By inhibiting these enzymes in insects, PBO prevents the breakdown of insecticides, thereby increasing their potency and duration of action. This synergistic effect has led to its widespread use in pesticide formulations for over half a century.

The lack of efficacy data for this compound presents a notable void in the scientific landscape. While its structural similarity to PBO might suggest the potential for similar biological activity, this remains purely speculative without empirical evidence. No peer-reviewed studies detailing its effects on specific enzymes, cell lines, or in animal models were identified. Consequently, quantitative data such as IC50 or EC50 values, which are crucial for assessing the potency of a compound, are not available for this compound.

This absence of information precludes the creation of data tables and experimental protocols related to its efficacy. For researchers interested in this area, the field is wide open for novel investigations. Future studies could explore the following:

  • In Vitro Enzyme Inhibition Assays: To determine if this compound, like PBO, can inhibit cytochrome P450 enzymes or other relevant enzyme systems.

  • Cell-Based Assays: To assess its cytotoxicity and any potential effects on cellular signaling pathways.

  • In Vivo Efficacy Studies: To investigate its potential as an insecticide synergist or for other therapeutic applications in model organisms.

Logical Relationship: The Data Gap

The following diagram illustrates the current state of knowledge, highlighting the disparity in available research between this compound and piperonyl butoxide.

pa_info Known Information: - Fragrance/Flavoring Agent - Chemical Properties - Safety for Consumer Use pa_efficacy Efficacy Data: - In Vitro (Enzyme Inhibition, etc.) - In Vivo (Pesticidal, etc.) pa_info->pa_efficacy NO PUBLISHED DATA pbo_efficacy Efficacy Data: - In Vitro (CYP450 Inhibition) - In Vivo (Synergistic Activity) pbo_info Known Information: - Insecticide Synergist - Chemical Properties - Extensive Safety & Efficacy Data pbo_info->pbo_efficacy WELL-ESTABLISHED

Caption: Disparity in available efficacy data between this compound and Piperonyl Butoxide.

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Piperonyl acetone and its analogs, supported by experimental data, to guide research and development in the fields of flavor, fragrance, and biopesticides.

This compound, also known as 4-(3,4-methylenedioxyphenyl)-2-butanone, is a ketone of significant interest due to its applications in the flavor, fragrance, and insecticide industries. Its characteristic sweet, floral, and fruity aroma has made it a valuable component in perfumery and food flavoring.[1][2] Furthermore, the piperonyl group is a well-known synergist for insecticides, creating interest in the biological activity of this compound and its analogs. This guide provides a head-to-head comparison of this compound with related ketones, focusing on their synthesis, flavor profiles, and biological activities, supported by available experimental data.

Chemical Properties and Synthesis

This compound and its analogs are typically synthesized through condensation reactions followed by hydrogenation. A common method involves the condensation of a substituted benzaldehyde (like piperonal for this compound) with acetone, followed by the selective hydrogenation of the resulting α,β-unsaturated ketone.

A scalable two-step continuous flow synthesis has been developed for several 4-aryl-2-butanones, including the methyl ether of raspberry ketone, which is structurally similar to this compound. This method offers high yields and short reaction times.

CompoundStructureSynthesis MethodYield (%)
This compound 4-(3,4-methylenedioxyphenyl)-2-butanoneCondensation of piperonal and acetone followed by hydrogenation~86% (Reported in a green chemistry route)
4-(4-methoxyphenyl)-2-butanone Two-step continuous flow synthesis (Wittig olefination and hydrogenation)90%
4-(p-tolyl)-2-butanone Two-step continuous flow synthesis (Wittig olefination and hydrogenation)88%

Flavor and Fragrance Profile

This compound is highly valued for its complex and pleasant aroma. It is described as having an intensely sweet, floral, and slightly woody-powdery odor, with notes reminiscent of raspberry, cotton candy, cassie, and heliotrope.[1][2] This makes it a versatile ingredient in various fragrance applications, from floral perfumes to fruit-flavored compositions.[1]

A closely related ketone, Heliotropyl acetone (a synonym for this compound), is noted for its sweet, powdery, floral, berry, and fruity aroma with a jammy nuance.[2] The comparison with other ketones highlights the unique contribution of the methylenedioxy group to the overall scent profile.

CompoundOdor DescriptionFlavor Profile
This compound Intensely sweet, floral, slightly woody, powdery, reminiscent of raspberry, cotton candy, cassie, heliotrope.[1][2]Sweet, somewhat fruity, "cherry-pit"-like at low concentrations.[1]
Heliotropyl acetone Sweet, powdery, floral, berry, fruity with a jammy nuance.[2]Sweet, berry-like with spicy, jammy nuances.[2]
4-(4-methoxyphenyl)-2-butanone (Raspberry ketone methyl ether) Sweet, fruity, raspberrySweet, fruity

Biological Activity: A Comparative Overview

While this compound itself has reported antimicrobial and insecticidal properties, quantitative, head-to-head comparative studies with its close analogs are limited in publicly available literature.[3] However, the biological activity of structurally related ketones provides valuable insights.

Antimicrobial Activity
Insecticidal Activity

The piperonyl group is a known inhibitor of cytochrome P450 enzymes in insects, which can enhance the toxicity of other insecticides. This synergistic effect is the basis for the use of piperonyl butoxide (PBO) in many insecticide formulations. The insecticidal activity of this compound and its analogs is therefore of significant interest.

Studies on benzyl acetone and its fluorinated analogs against the Queensland fruit fly (Bactrocera tryoni) have shown that fluorination can significantly increase toxicity. This suggests that modifications to the aromatic ring of this compound could modulate its insecticidal potency.

CompoundTarget InsectActivity
Benzyl acetone Queensland fruit flyLow toxicity
Fluorinated benzyl acetone analogs Queensland fruit flyHigh toxicity, with LC50 values varying with fluorine substitution pattern

Direct comparative studies of this compound and its analogs against a common insect model are needed to fully elucidate their structure-activity relationships.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 4-Aryl-2-butanones (Continuous Flow Method)

This protocol is adapted from a published method for the synthesis of nabumetone and related 4-aryl-2-butanones.

Step 1: Wittig Olefination A solution of the desired aryl aldehyde and acetylmethylenetriphenylphosphorane in a suitable solvent (e.g., toluene) is pumped through a heated stainless steel reaction coil. The residence time and temperature are optimized to maximize the yield of the intermediate 4-aryl-3-buten-2-one.

Step 2: Hydrogenation The output from the first step is then passed through a fixed-bed continuous flow hydrogenator packed with a catalyst (e.g., Ra/Ni). The reaction is carried out under hydrogen pressure to selectively reduce the carbon-carbon double bond, yielding the final 4-aryl-2-butanone.

SynthesisWorkflow cluster_0 Step 1: Wittig Reaction (Flow Reactor) cluster_1 Step 2: Hydrogenation (Flow Hydrogenator) Aryl_Aldehyde Aryl Aldehyde Mixer1 Mixing Aryl_Aldehyde->Mixer1 Wittig_Reagent Acetonyltriphenylphosphorane Wittig_Reagent->Mixer1 Solvent Toluene Solvent->Mixer1 Flow_Reactor Heated Coil Reactor (e.g., 120°C, 1 min) Mixer1->Flow_Reactor Intermediate 4-Aryl-3-buten-2-one Flow_Reactor->Intermediate Flow_Hydrogenator Flow Hydrogenator Intermediate->Flow_Hydrogenator Hydrogen H2 Gas Hydrogen->Flow_Hydrogenator Catalyst Ra/Ni Catalyst Bed Catalyst->Flow_Hydrogenator Product 4-Aryl-2-butanone Flow_Hydrogenator->Product

Continuous flow synthesis of 4-aryl-2-butanones.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Start Bacterial_Culture Pure Bacterial Culture Start->Bacterial_Culture Compound_Stock Test Compound Stock Solution Start->Compound_Stock Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate Compound_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
Insecticidal Activity Assay (LD50 Determination in Drosophila melanogaster)

This protocol outlines a method for determining the median lethal dose (LD50) of a compound in fruit flies.

  • Fly Rearing: A healthy population of adult Drosophila melanogaster is maintained under standard laboratory conditions.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) and then mixed with a sucrose solution to create a range of concentrations.

  • Exposure: Flies are starved for a few hours and then transferred to vials containing a filter paper saturated with the test solution.

  • Mortality Assessment: Mortality is recorded at regular intervals (e.g., every 24 hours) for a set period.

  • LD50 Calculation: The LD50 value, the dose that kills 50% of the test population, is calculated using probit analysis.

LD50_Workflow Start Start Fly_Culture Healthy Adult Drosophila Culture Start->Fly_Culture Test_Compound Test Compound Start->Test_Compound Prepare_Flies Collect and Starve Flies Fly_Culture->Prepare_Flies Prepare_Solutions Prepare Serial Dilutions of Compound in Sucrose Solution Test_Compound->Prepare_Solutions Exposure Expose Flies to Treated Filter Paper in Vials Prepare_Flies->Exposure Prepare_Solutions->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Record_Mortality Record Mortality at Regular Intervals Incubation->Record_Mortality Data_Analysis Calculate LD50 using Probit Analysis Record_Mortality->Data_Analysis End End Data_Analysis->End

Workflow for LD50 determination in Drosophila.

Conclusion

This compound is a versatile ketone with established applications in the flavor and fragrance industries and potential for use in biopesticides. While direct head-to-head comparative data with its analogs is not extensive, the available information on related ketones suggests that structural modifications can significantly impact their sensory and biological properties. The provided experimental protocols offer a framework for researchers to conduct systematic comparative studies to further elucidate these structure-activity relationships and unlock the full potential of this class of compounds. Future research should focus on generating robust, quantitative data to enable a more comprehensive comparison and guide the development of new and improved products.

References

Inter-laboratory validation of Piperonyl acetone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies for the Quantification of Piperonyl Acetone

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This compound, a versatile biochemical reagent and food additive, requires robust analytical methods to ensure its quality and consistency in various applications. Inter-laboratory validation is the gold standard for assessing the reproducibility and reliability of an analytical method. This guide provides a comprehensive overview of the principles of inter-laboratory validation for this compound quantification, comparing potential analytical techniques and presenting hypothetical performance data to illustrate the validation process.

Data Presentation: A Comparative Analysis

While specific inter-laboratory validation data for this compound is not publicly available, the following table presents hypothetical yet realistic performance data for the quantification of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) method across two different laboratories. This data is representative of what would be expected from a successful validation study and is based on typical performance characteristics of similar analytical methods.[1][2]

Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification by GC-MS

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (R²) 0.99920.9989≥ 0.999
Range 1 - 100 µg/mL1 - 100 µg/mLDefined by Linearity
Accuracy (Recovery %) 98.5% - 101.2%97.9% - 102.5%80% - 120%
Precision (RSD%)
Repeatability (Intra-day)2.1%2.5%< 5%
Intermediate Precision3.5%4.0%< 7%
Reproducibility (Inter-lab)\multicolumn{2}{c}{4.8%}< 15%
Limit of Detection (LOD) 0.2 µg/mL0.3 µg/mLReportable
Limit of Quantification (LOQ) 0.7 µg/mL0.9 µg/mLReportable

Experimental Protocols

A detailed methodology is crucial for ensuring consistency across laboratories. The following is a representative GC-MS protocol for the quantification of this compound.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting analytes from a variety of matrices.[1]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard solution.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1,500 rcf for 5 minutes to separate the layers.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes.

    • The resulting supernatant is ready for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A 30m x 0.25mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, injection volume 1 µL, temperature 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation.

    • Transfer Line Temperature: 280°C.

    • Monitored Ions: Specific ions for this compound and the internal standard would be selected based on their mass spectra.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the relationship between key validation parameters.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Statistical Analysis & Reporting P1 Define Study Objectives P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 S1 Prepare & Distribute Homogeneous Samples P3->S1 S2 Labs Perform Analysis (Following Protocol) S1->S2 S3 Data Collection & Reporting S2->S3 A1 Centralized Data Compilation S3->A1 A2 Statistical Analysis (Repeatability, Reproducibility) A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow of an inter-laboratory validation study.

G cluster_quantitative Quantitative Performance cluster_limits Detection Capability cluster_robustness Reliability Validation Analytical Method Validation Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Agreement between Measurements) Validation->Precision Linearity Linearity (Proportional Response) Validation->Linearity Specificity Specificity (Analyte vs. Others) Validation->Specificity Robustness Robustness (Resists Small Variations) Validation->Robustness LOD LOD (Limit of Detection) Precision->LOD LOQ LOQ (Limit of Quantification) Precision->LOQ Range Range (Acceptable Interval) Linearity->Range

Caption: Logical relationships of key method validation parameters.

References

Safety Operating Guide

Proper Disposal of Piperonyl Acetone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of piperonyl acetone is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to final disposal.

Improper disposal of chemical waste can lead to significant environmental contamination, substantial fines, and potential legal repercussions.[1] Adherence to established protocols is not only a regulatory requirement but also a critical component of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[2] This includes tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • It is crucial to segregate this compound waste from other waste streams to prevent dangerous reactions.[3] Keep it separate from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[4]

  • Container Selection and Labeling:

    • Use only approved, chemically compatible containers for storing this compound waste.[3][5] The container must be free from damage and have a secure, leak-proof closure.[1]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards.[6] The date of waste accumulation should also be included on the label.[3]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

    • The storage area should be away from heat sources, direct sunlight, and electrical panels.[3] Secondary containment systems, such as spill trays, are recommended to mitigate the risk of spills.[1][5]

  • Disposal of Small Spills:

    • In the event of a small spill, use absorbent paper to pick up the liquid material.[8]

    • The contaminated absorbent paper and any contaminated clothing should be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[8]

    • Clean the spill area with a suitable solvent, such as toluene, followed by a strong soap and water solution.[8] All cleaning materials should also be collected for disposal as hazardous waste.[9]

  • Final Disposal:

    • Do not discharge this compound waste into sewer systems or regular trash.[1][2]

    • Arrange for the collection and disposal of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Collaborate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.[3][6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValue
Physical State Solid[2]
Melting Point 49-54°C[2]
Flash Point > 200 °F (> 93.3 °C)[10]
Solubility Insoluble in water[8]
NFPA 704 Rating Health: 0, Fire: 1, Reactivity: 0[2]

Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Approved Disposal Methods cluster_4 Spill Response A This compound Waste Generated B Select Chemically Compatible, Leak-Proof Container A->B C Label Container: 'Hazardous Waste' 'this compound' Date B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Utilize Secondary Containment (e.g., Spill Tray) E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange for Pickup and Transport G->H I Final Disposal Method H->I J Licensed Chemical Destruction Plant I->J K Controlled Incineration with Flue Gas Scrubbing I->K L Small Spill Occurs M Absorb with Inert Material L->M N Collect Contaminated Material in a Sealed Bag M->N O Dispose of as Hazardous Waste N->O

References

Safeguarding Your Research: A Guide to Handling Piperonyl Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Piperonyl acetone, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on safety data sheets and chemical handling guidelines.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust formation.
Hand Protection Chemical-impermeable gloves.[1] Gloves must be inspected prior to use.[1]Prevents skin contact with the chemical.
Body Protection Wear suitable protective clothing.[1] Fire/flame resistant and impervious clothing is also advised.[1]Minimizes the risk of skin exposure and protects against potential fire hazards.
Respiratory Protection Handle in a well-ventilated place.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For spills, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[2]Ensures airborne exposure is below permissible limits and protects against inhalation of dust or vapors.

Emergency Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid measures are critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]
Eye Contact Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound is essential for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Employ non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes by wearing the appropriate personal protective equipment.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep the container away from foodstuff containers and incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Spill Cleanup:

  • For small spills, use absorbent paper to pick up the material.[2][3]

  • Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[2][3]

  • Wash all contaminated surfaces with toluene followed by a strong soap and water solution.[2][3]

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Use Non-Sparking Tools C->D E Conduct Experiment D->E F Segregate Waste E->F I Spill or Exposure Occurs E->I G Dispose of Chemical Waste via Licensed Contractor F->G H Decontaminate and Dispose of Empty Containers F->H J Follow Emergency Procedures I->J K Seek Medical Attention if Necessary J->K

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Piperonyl acetone

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